Ethyl benzylidenecyanoacetate
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAMWRCUXGACP-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2025-40-3, 2169-69-9 | |
| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl trans-alpha -cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzylidenecyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzylidenecyanoacetate, with the IUPAC name ethyl (2E)-2-cyano-3-phenylprop-2-enoate, is a versatile organic compound characterized by its α,β-unsaturated system conjugated with a phenyl ring, a cyano group, and an ethyl ester group. This unique structure imparts significant chemical reactivity, making it a crucial intermediate in a variety of synthetic pathways. This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the synthesis of biologically active heterocyclic compounds.
Chemical and Physical Properties
This compound is a stable compound under standard conditions. Its core structure consists of a phenyl group attached to a carbon-carbon double bond, which is in conjugation with both a cyano (-CN) and an ethyl ester (-COOC₂H₅) group. This α,β-unsaturated carbonyl structure is pivotal to its chemical behavior.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | ethyl (2E)-2-cyano-3-phenylprop-2-enoate | [2][3] |
| Synonyms | Ethyl 2-cyano-3-phenylacrylate, Ethyl cyanocinnamate | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |
| Molecular Weight | 201.22 g/mol | [3] |
| CAS Registry Number | 2025-40-3 | [2][3] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| LogP | 2.43 | [2] |
Spectroscopic Properties
The structure and purity of this compound are typically confirmed using various spectroscopic methods. The key characteristic signals are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Signals | Reference(s) |
| FT-IR | C≡N stretching (cyano group), C=O stretching (ester group), C=C stretching (alkene bond), C-H stretching (aromatic and aliphatic), C-O stretching (ester group) | [1] |
| ¹H-NMR | Signals corresponding to the aromatic protons of the phenyl ring, the vinyl proton, and the ethyl group protons (quartet and triplet). | [1] |
| ¹³C-NMR | Resonances for the carbons of the phenyl ring, the cyano group, the ester carbonyl, the alkene carbons, and the ethyl group carbons. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [1][3][4] |
Chemical Reactivity and Synthesis
The primary method for synthesizing this compound is the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (benzaldehyde), followed by a dehydration reaction to form the α,β-unsaturated product.[5] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[5][6]
Knoevenagel Condensation: Mechanism and Protocol
The mechanism proceeds through several key steps:
-
Deprotonation: The basic catalyst removes an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate, generating a resonance-stabilized carbanion (enolate).[7][8]
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate.[7][8]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy compound.[7]
-
Dehydration: Elimination of a water molecule from the β-hydroxy intermediate yields the final product, this compound, predominantly as the E-isomer.[6]
Experimental Protocol: Knoevenagel Condensation
A representative experimental procedure for the synthesis of this compound is as follows:
-
Combine Reactants: In a suitable flask equipped for reflux, combine benzaldehyde, ethyl cyanoacetate, a catalytic amount of piperidine and acetic acid in a solvent such as dry benzene.
-
Heat Under Reflux: Heat the mixture under reflux. Water formed during the reaction is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitor Reaction: The reaction progress is monitored until completion.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate.
-
Purification: The organic solution is washed with a saturated sodium chloride solution and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is then removed to yield the crude product, which can be further purified if necessary.
Applications in Organic and Medicinal Chemistry
This compound is a valuable building block in organic synthesis, primarily due to its reactive α,β-unsaturated system. It is extensively used in the synthesis of various heterocyclic compounds that possess potential biological activities.
-
Dihydropyridines: It serves as a key intermediate in the multicomponent Hantzsch reaction for the synthesis of 1,4-dihydropyridines, a class of compounds known for their cardiovascular activities.[9][10][11][12]
-
Other Pyridine Derivatives: It is utilized in the preparation of various substituted pyridines through different cyclization strategies.[13]
-
Thieno[2,3-b]pyridines: The compound acts as a precursor for the synthesis of thieno[2,3-b]pyridine derivatives.
Derivatives synthesized from this compound are often investigated for a range of pharmacological applications, including potential anticancer, antimicrobial, and anti-inflammatory effects.[1]
Safety and Hazards
This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It causes skin irritation and serious eye irritation.[14][15] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[15][16] Work should be conducted in a well-ventilated area or a fume hood.[15]
Table 3: GHS Hazard Statements
| Code | Hazard Statement | Reference(s) |
| H302 | Harmful if swallowed | [14][15] |
| H312 | Harmful in contact with skin | [14][15] |
| H315 | Causes skin irritation | [14][15] |
| H319 | Causes serious eye irritation | [14][15] |
| H332 | Harmful if inhaled | [14][15] |
References
- 1. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 3. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
- 4. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 11. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
Ethyl benzylidenecyanoacetate chemical structure and IUPAC name.
This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications of ethyl benzylidenecyanoacetate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and IUPAC Name
This compound, a versatile organic compound, is characterized by the presence of a phenyl group, a cyano group, and an ethyl ester functionality attached to an alkene backbone. This arrangement of functional groups makes it a valuable intermediate in a variety of chemical syntheses.
The chemical structure of this compound is as follows:
Chemical Formula: C₁₂H₁₁NO₂
Structure:
(Where Ph is a phenyl group and COOEt is an ethyl ester group)
The IUPAC name for this compound is ethyl (2E)-2-cyano-3-phenylprop-2-enoate .[1][2] The "(2E)" designation indicates the stereochemistry at the carbon-carbon double bond, where the higher priority groups (the phenyl group and the cyano-ester group) are on opposite sides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Weight | 201.22 g/mol [2][3] |
| Melting Point | 48-51 °C[4] |
| Boiling Point | 317.8°C at 760 mmHg (for the methyl ester) |
| LogP | 2.43[2] |
| Appearance | Solid[4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.41 (t, J= 7.4 Hz, 3H), 4.36-4.41 (q, J = 7.4 Hz, 2H), 7.50-7.60 (m, 3H), 8.02 (d, J= 7.4 Hz, 2H), 8.40 (s, 1H)[4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5[4] |
| IR (KBr) | 2982, 2220 (C≡N), 1716 (C=O), 1600, 1440 cm⁻¹[4] |
Experimental Protocols: Synthesis via Knoevenagel Condensation
This compound is commonly synthesized through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.
Reaction Scheme:
Benzaldehyde + Ethyl Cyanoacetate → this compound + Water
Detailed Protocol:
This protocol is adapted from a procedure using diisopropylethylammonium acetate (DIPEAc) as a catalyst.[4]
-
Reactants and Catalyst:
-
Benzaldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Diisopropylethylammonium acetate (DIPEAc)
-
-
Procedure:
-
To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a suitable solvent, add the DIPEAc catalyst.
-
The reaction can be carried out at room temperature or with gentle heating to reflux, depending on the solvent and desired reaction time.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 40-45 °C.
-
If a biphasic system is formed, separate the layers. Concentrate the product layer under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent to yield the desired ethyl-2-cyano-3-phenylacrylate.[4]
-
Application in the Synthesis of Dihydropyridine Derivatives
This compound is a key building block in multicomponent reactions for the synthesis of various heterocyclic compounds, including the pharmacologically important dihydropyridines. The Hantzsch dihydropyridine synthesis is a classic example of such an application.[5][6][7]
Logical Workflow: From Synthesis to Application
The following diagram illustrates the workflow from the synthesis of this compound to its utilization in the Hantzsch synthesis of a dihydropyridine derivative.
Synthesis and Application of this compound.
References
- 1. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
- 2. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 3. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. acgpubs.org [acgpubs.org]
- 6. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
Spectroscopic Data of Ethyl 2-Cyano-3-Phenylacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-cyano-3-phenylacrylate, a valuable intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for ethyl 2-cyano-3-phenylacrylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) [1][2]
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| 8.26 | s | - | 1H | =CH |
| 8.00 | d | 7.2 | 2H | Ar-H |
| 7.59-7.49 | m | - | 3H | Ar-H |
| 4.40 | q | 7.2 | 2H | -OCH₂CH₃ |
| 1.41 | t | 7.2 | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃) [1][2]
| Chemical Shift (δ) [ppm] | Assignment |
| 162.5 | C=O |
| 155.1 | =C(CN)COOEt |
| 133.4 | Ar-C |
| 131.5 | Ar-C |
| 131.1 | Ar-CH |
| 130.1 | Ar-CH |
| 115.5 | CN |
| 103.0 | =CH |
| 62.8 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR (KBr) [2]
| Wavenumber (cm⁻¹) | Assignment |
| 2982 | C-H stretch (aliphatic) |
| 2220 | C≡N stretch |
| 1716 | C=O stretch (ester) |
| 1600 | C=C stretch (alkene) |
| 1440 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Electron Ionization (EI)
| m/z | Assignment |
| 201 | [M]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of ethyl 2-cyano-3-phenylacrylate was prepared by dissolving the sample in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded using a Fourier-transform infrared (FT-IR) spectrometer.
Mass Spectrometry (MS)
The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source where it was bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
The Knoevenagel Condensation: A Deep Dive into the Synthesis of Ethyl Benzylidenecyanoacetate
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility in creating α,β-unsaturated compounds. This technical guide provides an in-depth exploration of the reaction mechanism for the synthesis of ethyl benzylidenecyanoacetate, a valuable intermediate in the production of pharmaceuticals and fine chemicals.[1][2] This document details the reaction mechanism, presents quantitative data for various catalytic systems, and provides a generalized experimental protocol.
Core Reaction Mechanism
The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, which results in the elimination of a water molecule.[3] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[4] In the synthesis of this compound from benzaldehyde and ethyl cyanoacetate, a common and effective catalyst is piperidine.
The mechanism, when catalyzed by a secondary amine like piperidine, proceeds through the following key steps:
-
Iminium Ion Formation: Benzaldehyde reacts with piperidine to form a carbinolamine intermediate. This intermediate then loses a water molecule to form a reactive iminium ion. Theoretical calculations suggest that the formation of the iminium ion can be the rate-determining step.[5]
-
Enolate Formation: The basic catalyst, or a hydroxide ion generated in situ, deprotonates the active methylene compound, ethyl cyanoacetate.[1][6] The presence of two electron-withdrawing groups (the cyano and ester groups) makes the methylene protons acidic, facilitating the formation of a resonance-stabilized enolate ion.[4][7]
-
Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbon of the iminium ion, leading to the formation of a new carbon-carbon bond and an addition intermediate.[6]
-
Catalyst Regeneration and Dehydration: The intermediate then eliminates the piperidine catalyst, which is regenerated for the next catalytic cycle.[5] This is followed by a dehydration step, often base-induced, to yield the final α,β-unsaturated product, this compound.[8]
Reaction Mechanism Pathway
References
- 1. purechemistry.org [purechemistry.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Key Reactive Sites of Ethyl Benzylidenecyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl benzylidenecyanoacetate, a versatile α,β-unsaturated carbonyl compound, serves as a pivotal building block in organic synthesis. Its multifaceted reactivity, stemming from a unique arrangement of electron-withdrawing groups, makes it a valuable precursor for a diverse array of molecular architectures, including complex heterocyclic systems of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the key reactive sites of the this compound molecule, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its chemical behavior.
The core structure of this compound features a phenyl group, a carbon-carbon double bond, a cyano group (-CN), and an ethyl ester group (-COOEt). This conjugated system dictates the molecule's electrophilic and nucleophilic properties, rendering it susceptible to a variety of chemical transformations.
Key Reactive Sites and Reactivity Profile
The primary reactive sites on the this compound molecule are the electrophilic β-carbon of the α,β-unsaturated system and the electrophilic carbon of the ester carbonyl group. The molecule's reactivity is largely governed by the principles of vinylogy, where the electronic effects of the carbonyl and cyano groups are transmitted through the conjugated π-system.
The presence of two strong electron-withdrawing groups, the cyano and the ester moieties, significantly polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. This is the basis for one of the most common reaction pathways for this molecule: the Michael (or conjugate) addition.
Synthesis of this compound: The Knoevenagel Condensation
The primary route to this compound is the Knoevenagel condensation, which involves the reaction of benzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.[1][2] The high acidity of the methylene protons in ethyl cyanoacetate, flanked by two electron-withdrawing groups, facilitates the formation of a stabilized carbanion that acts as the nucleophile.[1][3]
Experimental Protocol: Knoevenagel Condensation
A typical laboratory procedure for the Knoevenagel condensation is as follows:
-
To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a suitable solvent (e.g., ethanol, dichloromethane), add a catalytic amount of a base such as piperidine or triethylamine.[4]
-
The reaction mixture is typically stirred at room temperature or refluxed.[4]
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified, often by recrystallization from ethanol, to yield the solid product.[4]
Quantitative Data: Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine/Acetic Acid | Benzene | Reflux | 16 | - | [1] |
| DBU/Water | Water | Room Temp. | - | High | [5] |
| DIPEAc | Dichloromethane | Reflux | - | >95 | [4] |
| N-Methylmorpholine | Water | Room Temp. | <0.1 | >95 | [6] |
| γ-Al2O3 nanoparticles | Solvent-free | 90 | - | High | [7] |
Reactions at the β-Carbon: Michael Addition
The electron-deficient β-carbon of this compound is a prime target for nucleophilic attack in a conjugate addition reaction, famously known as the Michael addition.[8] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.
Experimental Protocol: Michael Addition of Thiols
The following is a general procedure for the thia-Michael addition:
-
To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or THF, add the thiol (1.2 mmol).
-
A catalytic amount of a base like triethylamine is then added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
Quantitative Data: Michael Addition Reactions
| Nucleophile | Catalyst | Solvent | Time | Yield (%) | Reference |
| Various Thiols | Ferric Chloride | - | 5-20 min | High | [2] |
| Amines | Acidic Alumina | Solvent-free | - | High | [9] |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | - | - |
Application in Heterocyclic Synthesis: The Hantzsch Pyridine Synthesis
This compound is a key intermediate in the Hantzsch synthesis of dihydropyridines, which are a prominent class of calcium channel blockers.[1][10] The synthesis involves a multi-component reaction between an aldehyde (which forms the this compound in situ or is pre-formed), a β-ketoester (like ethyl acetoacetate), and a nitrogen source (typically ammonia or ammonium acetate).[1][11][12]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
A general procedure for the Hantzsch synthesis is as follows:
-
A mixture of the aldehyde (e.g., benzaldehyde, 1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5-2 mmol) is prepared.[7]
-
The reaction can be conducted under solvent-free conditions or in a solvent like ethanol.[7]
-
The mixture is heated, often to around 80-90 °C.[7]
-
After completion, the product is typically isolated by filtration and purified by recrystallization.[13]
Quantitative Data: Hantzsch Dihydropyridine Synthesis
| Aldehyde | β-Dicarbonyl | Catalyst/Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | p-TSA, ultrasonic irradiation | - | 96 | [11] |
| Various Aldehydes | Ethyl Acetoacetate | γ-Al2O3 nanoparticles, solvent-free, 90°C | 5 min | 95 | [7] |
| Various Aldehydes | Ethyl Acetoacetate | Glycine-HCl buffer, 50-65°C | - | 75-98 | [10] |
| Benzaldehyde | Ethyl Acetoacetate | Phosphotungstic acid on alumina, neat, RT | 2-3.5 h | >75 | [14] |
Cycloaddition Reactions
The electron-poor double bond of this compound makes it a good dienophile in Diels-Alder [4+2] cycloaddition reactions and a dipolarophile in 1,3-dipolar cycloadditions.[1][15] These reactions are powerful methods for the construction of six- and five-membered ring systems, respectively.
Diels-Alder Reaction
In a Diels-Alder reaction, this compound can react with a conjugated diene to form a cyclohexene derivative. The reaction is facilitated by the electron-withdrawing nature of the cyano and ester groups on the dienophile.[16]
1,3-Dipolar Cycloaddition
This compound can also react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings.[1][3]
Further research is needed to provide specific quantitative data and detailed experimental protocols for cycloaddition reactions involving this compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.[17]
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the vinyl proton (singlet), and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the cyano carbon, the carbons of the double bond, the aromatic carbons, and the ethyl group carbons. |
| FT-IR | Characteristic stretching frequencies for the C≡N (cyano), C=O (ester), and C=C (alkene) bonds. |
| Mass Spec. | Molecular ion peak corresponding to its molecular weight (201.22 g/mol ). |
Conclusion
This compound is a highly valuable and reactive molecule in organic synthesis. Its key reactive sites, primarily the electrophilic β-carbon, allow for a wide range of transformations, including Michael additions and participation in multi-component reactions like the Hantzsch synthesis. The ability to precisely control the reactivity at these sites enables chemists to construct complex molecules with important applications in pharmaceuticals and materials science. This guide has provided a foundational understanding of its reactivity, supported by experimental data and protocols, to aid researchers in harnessing the synthetic potential of this versatile compound.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 13. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. Diels-Alder Reaction [organic-chemistry.org]
- 17. This compound (2169-69-9) for sale [vulcanchem.com]
Common synonyms for ethyl benzylidenecyanoacetate in chemical literature.
This technical guide provides a comprehensive overview of ethyl benzylidenecyanoacetate, a versatile organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its nomenclature, physicochemical properties, and synthesis.
Common Synonyms in Chemical Literature
This compound is known by several names in chemical literature, which are crucial for comprehensive database searches and literature reviews. The most common synonyms are listed below:
-
Ethyl (E)-2-cyano-3-phenylacrylate[2]
-
Ethyl (2E)-2-cyano-3-phenylprop-2-enoate[3]
-
Ethyl 2-cyano-3-phenylprop-2-enoate[4]
-
alpha-Cyanocinnamic acid ethyl ester[3]
-
Ethyl cyanocinnamate[2]
-
Ethyl trans-alpha-cyanocinnamate[3]
-
(E)-Ethyl 2-Cyano-3-phenyl-2-propenoate[3]
-
NSC 8904[5]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative properties of this compound, providing a quick reference for its physical and spectroscopic characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [4] |
| Molecular Weight | 201.22 g/mol | [4] |
| CAS Registry Number | 2025-40-3 | [4] |
| Appearance | Off-white crystalline powder | |
| Melting Point | 48-51 °C | [6] |
| Boiling Point | 188 °C at 15 mmHg | [7] |
| Solubility | Insoluble in water; soluble in organic solvents | |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.41 (t, 3H), 4.36-4.41 (q, 2H), 7.50-7.60 (m, 3H), 8.02 (d, 2H), 8.40 (s, 1H) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5 | [6] |
| IR (KBr, cm⁻¹) | 2982, 2220 (CN), 1716 (C=O), 1600, 1440 | [6] |
Experimental Protocols: Synthesis of this compound
The most common and classic method for synthesizing this compound is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde or ketone (benzaldehyde) in the presence of a basic catalyst.
Traditional Knoevenagel Condensation Protocol [4]
-
Reactants and Reagents:
-
Benzaldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Piperidine (catalytic amount)
-
Acetic Acid (catalytic amount)
-
Benzene (solvent)
-
-
Procedure:
-
Combine benzaldehyde, ethyl cyanoacetate, a catalytic amount of piperidine, and a catalytic amount of acetic acid in a round-bottom flask containing dry benzene.
-
Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water to remove the catalyst and any unreacted starting materials.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
-
Green Synthesis Protocol using DBU/Water Complex [1]
-
Reactants and Reagents:
-
Benzaldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
-
Water (25 mmol)
-
-
Procedure:
-
In a 10 mL round-bottomed flask, charge DBU (1 mmol) and water (25 mmol).
-
Stir the mixture at room temperature for 3 hours to form the DBU/water complex.
-
To this mixture, add benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
After completion of the reaction, the product can be isolated. The work-up procedure is typically straightforward due to the green nature of the catalytic system.
-
Visualizations: Synthesis Pathway and Workflow
The following diagrams illustrate the chemical pathway of the Knoevenagel condensation and a general experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Knoevenagel Condensation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. This compound (2169-69-9) for sale [vulcanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
Potential biological activities of ethyl benzylidenecyanoacetate derivatives.
An In-Depth Technical Guide to the Potential Biological Activities of Ethyl Benzylidene-cyanoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl benzylidenecyanoacetate and its derivatives represent a class of organic compounds characterized by a core structure synthesized through the versatile Knoevenagel condensation.[1] This scaffold is of significant interest in medicinal chemistry due to its synthetic accessibility and its ability to serve as a precursor for a wide array of heterocyclic compounds with diverse biological activities.[1] The presence of the cyano and ester groups activates the molecule, making it a valuable building block for synthesizing pyridine derivatives and other fused heterocycles.[1] Research has unveiled a broad spectrum of pharmacological properties associated with these derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, serving as a technical resource for professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives
The primary method for synthesizing this compound derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, ethyl cyanoacetate, with an aldehyde or ketone, typically benzaldehyde or its substituted variants.[1] The reaction is driven by the acidity of the methylene protons in ethyl cyanoacetate, which are flanked by two electron-withdrawing groups (cyano and ester).[1]
General Reaction Mechanism
The synthesis proceeds through a multi-step mechanism:
-
Deprotonation: A base (e.g., piperidine) removes a proton from the active methylene group of ethyl cyanoacetate, forming a carbanion.[1]
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.[1]
-
Intermediate Formation: A tetrahedral intermediate is formed.[1]
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the final carbon-carbon double bond, yielding the this compound derivative, predominantly in the E-configuration.[1]
Caption: Knoevenagel condensation workflow for synthesis.
Potential Biological Activities
This compound derivatives have been investigated for a range of biological activities, demonstrating their potential as scaffolds for novel therapeutic agents.
Anticancer Activity
Several studies have highlighted the potential of these derivatives as anticancer agents. In silico studies have predicted significant antineoplastic potency, particularly for breast cancer.[2]
-
Mechanism of Action: The anticancer effects are often attributed to the inhibition of key signaling proteins involved in cancer cell proliferation and survival. Molecular docking studies have shown that these derivatives can bind to important cancer targets such as Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and farnesyl pyrophosphate synthase (FPPS).[2] Some benzimidazole derivatives, which can be synthesized from related precursors, have shown potent dual inhibitory activity against EGFR and BRAFV600E, leading to apoptosis by modulating levels of caspases and the Bcl-2 protein family.[3] Other related structures have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4]
Caption: Inhibition of key cancer signaling pathways.
Table 1: Summary of Anticancer Activity Data
| Compound Class | Target(s) | Cancer Cell Line(s) | Activity/Result | Reference |
|---|---|---|---|---|
| Benzylidenemalononitrile & Ethyl 2-cyano-3-phenylacrylate Derivatives | HER2, EGFR, FPPS | Breast Cancer (in silico) | Predicted antineoplastic potency; stronger effect than reference drugs in docking studies. | [2] |
| Benzimidazole-based Derivatives | EGFR, BRAFV600E | NCI-60 Panel (Leukemia, Colon, etc.) | Potent antiproliferative activity; induced apoptosis via caspase activation and Bcl-2 downregulation. | [3] |
| Benzoxazole-based Derivatives | VEGFR-2 | MCF-7 (Breast), HCT116 (Colorectal), HepG2 (Hepatocellular) | IC₅₀ values ranging from 2.43 to 10.44 µM; some compounds more potent than sorafenib. | [4] |
| Alkylsulfonyl Benzimidazole Derivatives | Bcl-2 | MCF-7 (Breast) | Exhibited cytotoxic potential and modulated expression of apoptosis-related genes. |[5] |
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a variety of microbial pathogens.
-
Mechanism of Action: One specific derivative, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been shown to possess antibacterial properties against Pseudomonas aeruginosa and Escherichia coli.[6] Its mechanism involves the inhibition of biotin carboxylase (BC), an essential enzyme in the fatty acid synthesis pathway of bacteria.[6] This represents a potentially novel antibiotic target.[6] Other related cyanoacetamide derivatives have shown efficacy as antibiofilm agents against resistant bacterial strains like E. coli.[7]
Table 2: Summary of Antimicrobial Activity Data
| Compound/Extract | Target Microorganism(s) | Assay | Result | Reference |
|---|---|---|---|---|
| E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine | Gram-positive & Gram-negative bacteria | Agar Well Diffusion | Moderate to maximum activity with MIC values reported as inhibition zones (11-13 mm for moderate). | [8] |
| Ethyl 4-[[...]]benzoate (SABA1) | P. aeruginosa, E. coli | Enzyme Inhibition | Inhibits biotin carboxylase (BC). | [6] |
| (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamides | E. coli (Carbapenem-resistant) | Biofilm Inhibition | High antibiofilm activity; BIC of 100 µg/mL resulted in 89% inhibition. | [7] |
| Ethyl acetate extracts of various plants | S. aureus, B. subtilis, Candida spp., Cryptococcus neoformans | Broth Microdilution, Disc Diffusion | Varied MIC values (from 0.006 to 6.25 mg/ml); demonstrated broad-spectrum activity. |[9][10] |
Enzyme Inhibition
Beyond antimicrobial targets, these derivatives have been found to inhibit other classes of enzymes.
-
Targets: Studies have investigated their effects on carboxylesterases, which are involved in drug metabolism.[11] Additionally, chalcone derivatives containing a related structural motif have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[12]
Table 3: Summary of Enzyme Inhibition Data
| Compound Class | Target Enzyme | Inhibition Data | Reference |
|---|---|---|---|
| Ethyl 4-[[...]]benzoate (SABA1) | Biotin Carboxylase (BC) | Atypical inhibition mechanism, binding in the presence of ADP. | [6] |
| Benzil and analogues | Carboxylesterases (CEs) | Identified as a likely inhibitor. | [11] |
| Chalcone derivative (ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC₅₀ values of 11.13 ± 1.22 µM (AChE) and 8.74 ± 0.76 µM (BChE) reported in abstract. |[12] |
Anti-inflammatory and Antioxidant Activities
Ethyl acetate extracts containing various natural product derivatives have shown significant anti-inflammatory and antioxidant properties.
-
Anti-inflammatory Effects: In vivo mouse models have demonstrated that certain extracts can significantly inhibit the production of pro-inflammatory mediators like TNF-α, IL-6, IL-1β, and nitric oxide (NO).[13] The mechanism is suggested to involve the regulation of signaling pathways such as NF-κB and MAPK (ERK1/2, p38).[13]
-
Antioxidant Effects: The antioxidant capacity has been evaluated using various assays, including DPPH radical scavenging, nitric oxide scavenging, and metal chelating activities.[14] A good correlation between total phenol content and antioxidant activity is often observed.[9]
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on standard laboratory practices and information from the cited literature.
Protocol 1: General Synthesis via Knoevenagel Condensation
This protocol describes a typical procedure for synthesizing an this compound derivative.[1]
-
Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), a catalytic amount of piperidine (e.g., 0.1 eq), and a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Solvent Addition: Add a suitable solvent, such as dry benzene or toluene, to the flask.
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reflux: Heat the reaction mixture to reflux. The water formed during the condensation is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress (e.g., by TLC). The reaction is typically run for several hours (e.g., 4-16 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the solution with a saturated sodium chloride (brine) solution. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: General workflow for product synthesis and purification.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)
This protocol is a standard method for evaluating the antimicrobial activity of synthesized compounds.[8]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.
-
Seeding: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the seeded agar plates using a sterile cork borer.
-
Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution at a specific concentration (e.g., 100 µg/mL) into the wells.[8]
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (e.g., DMSO) as a negative control.[8]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound derivatives constitute a versatile and promising class of compounds with a wide array of demonstrable biological activities. Their straightforward synthesis via the Knoevenagel condensation allows for the generation of diverse chemical libraries for screening. The research highlighted in this guide demonstrates their potential as anticancer agents through the inhibition of critical kinases and induction of apoptosis, as novel antimicrobials by targeting essential bacterial enzymes, and as inhibitors of other medically relevant enzymes. The observed anti-inflammatory and antioxidant activities further broaden their therapeutic potential. Future research should focus on extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed mechanistic investigations to elucidate their modes of action, and in vivo studies to validate their efficacy and safety profiles in preclinical models. This foundational knowledge provides a strong basis for the continued development of this compound derivatives as lead compounds in modern drug discovery.
References
- 1. This compound (2169-69-9) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
- 4. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient framework of poly functionalized (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamides via rearrangements as an efficient antibiofilm inhibitors with SAR study-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Benzylidenecyanoacetate: A Comprehensive Technical Guide to its Role as a Michael Acceptor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Michael Addition and the Utility of Activated Alkenes
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is renowned for its versatility and atom economy, proceeding under mild conditions to construct complex molecular frameworks.[1] The nucleophile, termed the "Michael donor," is typically a stabilized carbanion like an enolate, while the electrophilic α,β-unsaturated compound is the "Michael acceptor."[2][3][4]
Ethyl benzylidenecyanoacetate, also known as ethyl (E)-2-cyano-3-phenylacrylate, is a highly effective Michael acceptor.[5] Its structure features a carbon-carbon double bond conjugated with two powerful electron-withdrawing groups: a cyano (-CN) group and an ester (-COOEt) group. This electronic arrangement renders the β-carbon of the alkene exceptionally electrophilic and thus highly susceptible to nucleophilic attack.
Reactivity and General Mechanism
The pronounced reactivity of this compound stems from the polarization of its π-system. The electron-withdrawing nature of the nitrile and ester functionalities delocalizes the electron density of the double bond, creating a significant partial positive charge on the β-carbon. This makes it a prime target for a wide array of nucleophiles.
The general mechanism for the Michael addition to this compound proceeds in three key steps:
-
Nucleophilic Attack: A nucleophile adds to the electrophilic β-carbon of the this compound.
-
Enolate Formation: This addition breaks the π-bond of the alkene, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is subsequently protonated, typically by the solvent or a mild acid, to yield the final 1,4-adduct.[6]
Caption: General mechanism of the Michael addition to this compound.
Scope of Reaction and Applications
The high electrophilicity of this compound allows it to react with a broad spectrum of both carbon and heteroatom nucleophiles. This versatility makes it a valuable building block in the synthesis of diverse and complex molecules, including many heterocyclic compounds of medicinal interest.[7]
Carbon Nucleophiles
Stabilized carbanions are common Michael donors. These include:
-
Malonates and derivatives: Diethyl malonate and similar active methylene compounds readily add to form highly functionalized products.
-
β-Ketoesters and 1,3-Diketones: Enolates derived from these compounds are excellent nucleophiles for this transformation.
-
Organometallic Reagents: While less common for this specific acceptor due to competing 1,2-addition, certain organocuprates (Gilman reagents) can be employed for 1,4-addition.
Heteroatom Nucleophiles (Hetero-Michael Addition)
The addition of heteroatoms is a powerful method for constructing C-N, C-S, and C-O bonds.
-
Nitrogen Nucleophiles (Aza-Michael): Amines and amides readily undergo conjugate addition. Asymmetric variants using chiral catalysts have been developed to produce enantioenriched products.[8]
-
Sulfur Nucleophiles (Thia-Michael): Thiols are particularly potent nucleophiles for Michael additions, often reacting under mild, base-catalyzed conditions.[9][10] This reaction is a cornerstone of "click" chemistry due to its efficiency and high yield.[1]
-
Oxygen Nucleophiles (Oxa-Michael): Alcohols and alkoxides can also serve as nucleophiles, though they are generally less reactive than their nitrogen and sulfur counterparts.
Applications in Multicomponent Reactions
This compound is frequently employed in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product.[11] These reactions are highly efficient and are used to rapidly build molecular diversity. For instance, it can participate in sequences involving an initial Knoevenagel condensation followed by a Michael addition to synthesize complex heterocyclic systems like pyran, pyridine, and pyrimidine derivatives.[12][13]
Quantitative Data Summary
The following table summarizes representative examples of Michael additions to activated alkenes, including this compound and similar acceptors, showcasing the typical conditions and outcomes.
| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Thiophenol | Citral | KF/Alumina (50%) / Solvent-free | 4 | RT | 82 | [9][14] |
| Thiophenol | Cyclohex-2-enone | KF/Alumina (50%) / Glycerin | 2.5 | RT | 70 | [9][14] |
| p-Chlorothiophenol | Methyl Acrylate | KF/Alumina (50%) / Glycerin | 2 | RT | 85 | [9][14] |
| Diethyl Malonate | Cyclopentenone | (S)-BINOL, LiAlH4 / THF | 2 | Reflux | N/A* | [15] |
| 4-Nitrophthalimide | Chalcone | 9-epi-9-amino-9-deoxyquinine | 24-72 | RT | 49-98 | [8] |
| Acetaldehyde | Nitroolefin | (S)-diphenylprolinol silyl ether | 24-48 | RT | 60-85 | [16] |
Yield not specified, focus on enantiomeric excess determination.
Detailed Experimental Protocols
General Procedure for Thia-Michael Addition using KF/Alumina
This protocol is adapted from a general method for the conjugate addition of thiols to electron-deficient alkenes.[9][14]
Materials:
-
This compound (1 mmol)
-
Thiophenol (1.2 mmol)
-
KF/Alumina (50% m/m, 70 mg)
-
Ethyl acetate (for workup)
Procedure:
-
To a pre-stirred mixture of thiophenol (1.2 mmol) and KF/Alumina (70 mg), add this compound (1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), filter the crude product to remove the solid-supported catalyst.
-
Wash the solid catalyst with ethyl acetate (10 mL).
-
Combine the filtrate and the washings and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Asymmetric Michael Addition of a Malonate Derivative
This protocol is a conceptual adaptation based on the asymmetric synthesis of Michael adducts using organocatalysis.[15]
Materials:
-
This compound (1 mmol)
-
Diethyl malonate (1.2 mmol)
-
Chiral organocatalyst (e.g., a cinchona alkaloid derivative, 10 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chiral organocatalyst (0.1 mmol) in anhydrous toluene (5 mL).
-
Add this compound (1 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add diethyl malonate (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the time required for completion (monitor by TLC, typically 24-48 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral product.
-
Characterize the product using NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualization of Experimental Workflow & Logical Relationships
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a Michael addition reaction.
Caption: A standard experimental workflow for a Michael addition reaction.
Relationship between Nucleophile Type and Product
This diagram shows the relationship between different classes of nucleophiles and the resulting Michael adducts formed with this compound.
Caption: Products from the reaction of various nucleophiles with the acceptor.
Conclusion
This compound stands out as a versatile and highly reactive Michael acceptor in organic synthesis. The dual activation provided by the cyano and ester groups makes it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds with a wide variety of nucleophiles. Its utility is further demonstrated by its frequent use in the construction of complex heterocyclic scaffolds and in the development of efficient multicomponent reactions, making it an invaluable tool for researchers in synthetic chemistry and drug development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. This compound | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. hereon.de [hereon.de]
- 11. xjenza.org [xjenza.org]
- 12. Recent Developments on Five-Component Reactions [mdpi.com]
- 13. Pseudo-multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. mdpi.com [mdpi.com]
An in-depth exploration of the primary industrial and laboratory applications of ethyl cyanocinnamate, detailing its synthesis, chemical properties, and significant role in the development of novel therapeutic agents.
Ethyl cyanocinnamate, a versatile organic compound, serves as a crucial building block in a multitude of chemical syntheses and possesses intriguing biological activities. This technical guide provides a thorough overview of its industrial and laboratory uses, with a focus on its applications in organic synthesis, polymer chemistry, and pharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical and Spectral Data
Ethyl cyanocinnamate is a white to light yellow crystalline solid.[1] A summary of its key physicochemical and spectral properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Melting Point | 50-53 °C | [1][2] |
| Boiling Point | 188 °C at 15 mmHg | [1][2] |
| Density | 1.1076 g/cm³ | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Soluble in methanol and other common organic solvents. | [1] |
| ¹H NMR | See reference for spectrum. | [3] |
| ¹³C NMR | See reference for spectrum. | [3] |
| IR Spectra | See reference for spectrum. | [4] |
| Mass Spectrum | Molecular Ion Peak: 201 m/z | [3] |
Industrial and Laboratory Applications
The utility of ethyl cyanocinnamate spans several scientific and industrial domains, primarily driven by the reactivity of its α,β-unsaturated system and the presence of the nitrile and ester functional groups.
Core Application in Organic Synthesis
Ethyl cyanocinnamate is a valuable intermediate in organic synthesis, largely owing to its role as a Michael acceptor.[5] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, making it a key starting material for the synthesis of more complex molecules.
One of the most prominent reactions for synthesizing ethyl cyanocinnamate is the Knoevenagel condensation .[6] This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an active methylene compound like ethyl cyanoacetate, typically in the presence of a basic catalyst.[6][7] Various catalysts have been employed to optimize this reaction, leading to high yields under different conditions.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| CaO | Grinding, room temperature | 85 | [4] |
| Cu─Mg─Al Layered Double Hydroxide | 80 °C, ethanol | 95 | [6] |
| Diisopropylethylammonium acetate (DIPEAc) | MDC, reflux | High | [7] |
| Diazabicyclo[5.4.0]undec-7-ene (DBU)/Water | Room temperature | 96 | [8] |
| MgO/ZrO₂ | 60 °C, solvent-free | 80-95 | [9] |
| [Bmim][OAc] (Ionic Liquid) | 60 °C, water | High | [10] |
Role in Polymer Chemistry
Ethyl cyanocinnamate and its close analog, ethyl cyanoacrylate, are utilized in polymer chemistry. Ethyl cyanoacrylate is well-known as the primary component of "super glues," polymerizing rapidly in the presence of moisture. While ethyl cyanocinnamate's polymerization is less ubiquitously known, its structural similarity suggests potential applications in the development of novel polymers with specific functionalities.
Significance in Pharmacology and Drug Development
Derivatives of cinnamic acid, including ethyl cyanocinnamate, have garnered significant attention for their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of ethyl cyanocinnamate derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | 8.09 | [11] |
| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver) | 13.14 | [11] |
| Azacoumarin–cyanocinnamate hybrid (Compound 7) | MCF-7 (Breast) | 7.65 | [12] |
| Thiazole-based derivative | HepG-2 (Liver) | Moderate | [13] |
| Oleoyl hybrid (Compound 1) | HCT116 (Colon) | 22.4 | [14] |
| Oleoyl hybrid (Compound 2) | HCT116 (Colon) | 0.34 | [14] |
Antimicrobial Activity: Cinnamate derivatives have also shown promise as antimicrobial agents. The lipophilicity of the ester group can influence the compound's ability to penetrate microbial cell membranes.
| Compound | Microorganism | MIC (µM) | Reference |
| Ethyl cinnamate | C. albicans, C. tropicalis, C. glabrata | 726.36 | [15] |
| Butyl cinnamate | C. albicans, C. tropicalis, C. glabrata | 626.62 | [15] |
| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 | [15] |
Anti-inflammatory Activity: Ethyl p-methoxycinnamate, a related compound, has been shown to possess significant anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as IL-1 and TNF-α.[16] While specific IC₅₀ values for the anti-inflammatory activity of ethyl cyanocinnamate are not widely reported, the general class of cinnamates shows potential in this area.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of ethyl cyanocinnamate.
Synthesis of Ethyl Cyanocinnamate via Knoevenagel Condensation (CaO Catalyzed)
This protocol is adapted from a solvent-free synthesis method.[4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Calcium oxide (CaO, 3 mmol)
-
Glass mortar and pestle
-
5% Hydrochloric acid (HCl)
-
Carbon tetrachloride
-
Water
-
Ethanol
Procedure:
-
A mixture of the aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and CaO (3 mmol) is placed in a glass mortar.
-
The mixture is ground at room temperature using the pestle. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude reaction mixture is neutralized with 5% HCl.
-
The resulting precipitate is collected by suction filtration.
-
The collected solid is washed with carbon tetrachloride and water.
-
The product is purified by recrystallization from a mixture of ethanol and water and then dried at room temperature.
Michael Addition of a Thiol to Ethyl Cyanocinnamate
This is a general protocol for the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[5][17]
Materials:
-
Ethyl cyanocinnamate (1 mmol)
-
Thiol (e.g., thiophenol, 1.1 mmol)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Base (optional, e.g., triethylamine, a few drops)
Procedure:
-
Ethyl cyanocinnamate (1 mmol) is dissolved in the chosen solvent (if any) in a round-bottom flask.
-
The thiol (1.1 mmol) is added to the solution.
-
If a catalyst is used, the base is added to the mixture.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of a compound on cancer cell lines.[18][19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Ethyl cyanocinnamate derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cells are seeded into a 96-well plate at a predetermined optimal density and incubated overnight to allow for attachment.
-
The following day, the cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.
-
The medium containing MTT is then removed, and the formazan crystals formed by viable cells are dissolved by adding the solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This protocol is used to assess the ability of a compound to inhibit the polymerization of tubulin.[20][21]
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer
-
GTP solution
-
Test compound (ethyl cyanocinnamate derivative)
-
Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
A reaction mixture containing tubulin protein in polymerization buffer is prepared.
-
The test compound at various concentrations, along with controls, is added to the reaction mixture.
-
The polymerization is initiated by the addition of GTP and incubation at 37°C.
-
The change in absorbance at 340 nm is monitored over time in a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
The effect of the test compound on the rate and extent of tubulin polymerization is determined by comparing the absorbance curves of the treated samples to the controls.
Signaling Pathways and Experimental Workflows
The biological activity of ethyl cyanocinnamate and its derivatives is often attributed to their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Knoevenagel Condensation Workflow
The following diagram illustrates the general workflow for the synthesis of ethyl cyanocinnamate via the Knoevenagel condensation.
Caption: Workflow for the Knoevenagel condensation synthesis.
Anticancer Mechanism: Inhibition of VEGFR2 Signaling Pathway
Ethyl cinnamate, a structurally related compound, has been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[22] This pathway is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR2 signaling pathway.
Anticancer Mechanism: Induction of Apoptosis via Bax/Bcl-2 Pathway
Many anticancer agents, including derivatives of cyanocinnamic acid, induce apoptosis by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11][23]
Caption: Induction of apoptosis via the Bax/Bcl-2 pathway.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for screening the anticancer potential of ethyl cyanocinnamate derivatives.
Caption: Workflow for anticancer screening of derivatives.
Conclusion
Ethyl cyanocinnamate is a compound of significant interest due to its versatility in organic synthesis and the diverse biological activities exhibited by its derivatives. Its role as a Michael acceptor and a key component in Knoevenagel condensations makes it an indispensable tool for synthetic chemists. Furthermore, the growing body of research into the anticancer, antimicrobial, and anti-inflammatory properties of cyanocinnamate derivatives highlights its potential for the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers looking to explore the multifaceted applications of this valuable chemical entity. Further investigation into the specific mechanisms of action and the structure-activity relationships of ethyl cyanocinnamate derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of Ethyl Benzylidenecyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the manufacturer and follow all institutional and regulatory safety guidelines before handling this chemical.
Executive Summary
Ethyl benzylidenecyanoacetate (also known as ethyl (2E)-2-cyano-3-phenyl-2-propenoate), a derivative of cinnamic acid, is a versatile chemical intermediate. Its structure, featuring an α,β-unsaturated carbonyl system, is key to both its synthetic utility and its toxicological profile. This guide provides a comprehensive overview of the available safety, handling, and toxicity information for this compound. Due to a notable lack of specific toxicological studies on this exact compound, data from structurally related compounds, such as other cinnamates, cyanoacrylates, and α,β-unsaturated carbonyls, have been included to provide a more complete hazard assessment. All data derived from surrogate compounds are clearly noted.
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 2025-40-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 51-53 °C | [3] |
| Boiling Point | 188 °C at 15 mmHg | [3] |
| Flash Point | 113 °C | [3] |
| Solubility | Insoluble in water. |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.[1]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 74845, ECHA C&L Inventory[1]
Toxicology Profile
Detailed toxicological data for this compound is limited. The information below is a combination of available GHS classifications and inferred toxicity based on its chemical class.
Acute Toxicity
| Endpoint | Species | Route | Value |
| LD₅₀ (Ethyl Cyanoacetate) | Rat | Oral | > 2000 mg/kg |
| LD₅₀ (Ethyl Cyanoacetate) | Rabbit | Dermal | > 1000 mg/kg |
| LC₅₀ (Ethyl Cyanoacetate) | Rat | Inhalation | > 7380 mg/m³ (1 h) |
Skin and Eye Irritation
This compound is classified as a skin and eye irritant.[1] Contact can cause redness, swelling, and pain.[1] The irritant properties are common among cyanoacrylate compounds.
Genotoxicity and Mutagenicity
No specific genotoxicity studies (e.g., Ames test, chromosomal aberration assays) for this compound were identified. However, as an α,β-unsaturated carbonyl compound, it possesses a structural alert for potential genotoxicity. These compounds can interact with DNA, primarily through the formation of cyclic 1,N²-deoxyguanosine adducts.[4] Studies on other α,β-unsaturated nitriles, such as cinnamyl nitrile, have shown positive results in in vitro genotoxicity tests, although these findings were not confirmed in subsequent in vivo assays.[5] One study on various cinnamic acid derivatives (not including this compound) demonstrated the induction of chromosomal aberrations in the Triticum test.[6]
Carcinogenicity
There are no specific carcinogenicity bioassays for this compound reported in the available literature. Standard carcinogenicity studies involve long-term (e.g., 2-year) rodent bioassays to assess for tumor formation.[7]
Mechanism of Toxicity: The Role of the α,β-Unsaturated Carbonyl System
The primary mechanism of toxicity for this compound is believed to be its reactivity as a Michael acceptor. The electron-withdrawing cyano and ester groups polarize the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This covalent modification can disrupt cellular function, leading to cytotoxicity and potentially genotoxicity.[4][8]
Handling and Safety Precautions
Safe handling of this compound is paramount to minimize exposure and associated risks.
Personal Protective Equipment (PPE)
A diagrammatic representation of the recommended PPE workflow is provided below.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. For cyanoacrylates, polyethylene gloves are often recommended as they are less reactive than nitrile or latex.[9]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a respirator with an organic vapor cartridge may be necessary.
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous reactions.[10]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and cyanides.[10]
Spill and Disposal Procedures
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste. Ensure the area is well-ventilated.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow it to enter drains or waterways.
Experimental Protocols (Representative)
As no specific experimental reports on the toxicology of this compound were found, the following are representative protocols for key toxicological assays, based on OECD guidelines and standard laboratory practices.
In Vitro Cytotoxicity Assay (MTT or CCK-8)
This assay determines the concentration of a substance that reduces cell viability.
-
Methodology:
-
Cells (e.g., human liver carcinoma HepG2, Chinese Hamster Ovary CHO) are seeded in 96-well plates.[11]
-
After allowing cells to attach (typically 24 hours), they are treated with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Following an incubation period (e.g., 24, 48, or 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added.
-
Viable cells with active mitochondrial dehydrogenases convert the reagent into a colored formazan product.
-
The absorbance is measured using a plate reader, and cell viability is calculated relative to untreated controls. The IC₅₀ (half-maximal inhibitory concentration) is then determined.
-
Bacterial Reverse Mutation Assay (Ames Test)
This test assesses the potential of a substance to cause gene mutations.
-
Methodology:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[9][12]
-
The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).[9]
-
The mixture is plated on a minimal agar medium lacking histidine.
-
Plates are incubated for 48-72 hours.
-
Mutagenic compounds will cause reverse mutations, allowing the bacteria to synthesize their own histidine and form visible colonies.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate seen in the negative control.[9]
-
In Vitro Chromosomal Aberration Test
This assay detects structural chromosomal damage in mammalian cells.
-
Methodology:
-
Cultured mammalian cells (e.g., CHO, human peripheral blood lymphocytes) are exposed to the test compound for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[13]
-
A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
A significant, dose-dependent increase in the percentage of cells with aberrations compared to the control indicates a positive (clastogenic) result.[14]
-
Acute Eye Irritation/Corrosion (OECD 405)
This in vivo test evaluates the potential for a substance to cause eye damage.
-
Methodology:
-
The test is typically conducted on albino rabbits.[6][15][16]
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[15]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored according to a standardized scale.
-
The severity and reversibility of the observed effects determine the irritation classification.[15]
-
Conclusion
This compound is a chemical that requires careful handling due to its classification as acutely toxic and a skin/eye irritant. While specific quantitative toxicity data and dedicated studies on its genotoxic or carcinogenic potential are lacking, its chemical structure as an α,β-unsaturated carbonyl compound suggests a potential for reactivity with biological macromolecules via Michael addition. This mechanism underlies the observed hazards and warrants a high degree of precaution in a laboratory setting. Researchers must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. The provided representative experimental protocols offer a framework for how the toxicological properties of this compound could be assessed. Until specific data becomes available, a conservative approach to the handling and use of this compound is strongly advised.
References
- 1. This compound | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ETHYL 2-CYANO-3-PHENYLACRYLATE | 14533-87-0 [sigmaaldrich.com]
- 4. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. The in vivo rodent test systems for assessment of carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The occurrence, metabolism and toxicity of cinnamic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. criver.com [criver.com]
- 14. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
Methodological & Application
Application Note: Synthesis of Ethyl Benzylidenecyanoacetate via Knoevenagel Condensation
Abstract
This document provides a detailed protocol for the synthesis of ethyl benzylidenecyanoacetate, a valuable intermediate in the preparation of various fine chemicals, drugs, and functional polymers.[1][2] The synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, which involves the condensation of an aldehyde (benzaldehyde) with an active methylene compound (ethyl cyanoacetate).[3][4] This protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and characterization data.
Principle and Reaction
The synthesis of this compound is a prime example of the Knoevenagel condensation.[5] This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound by a weak base, to the carbonyl group of an aldehyde or ketone.[4] This is followed by a dehydration step to yield an α,β-unsaturated product.[3][6] The electron-withdrawing cyano (-CN) and ester (-COOC₂H₅) groups on ethyl cyanoacetate increase the acidity of the methylene protons, facilitating their removal by a mild base like piperidine.[4][7]
Reaction Scheme:
Benzaldehyde + Ethyl Cyanoacetate → Ethyl (E)-2-cyano-3-phenylacrylate + Water
Experimental Protocol
This protocol details a common laboratory procedure for the synthesis of this compound using piperidine as a catalyst.
2.1 Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Benzaldehyde | C₇H₆O | 106.12 | 10.0 mmol (1.06 g, 1.02 mL) |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 10.0 mmol (1.13 g, 1.07 mL) |
| Piperidine | C₅H₁₁N | 85.15 | ~0.5 mL (catalytic) |
| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL |
| Hydrochloric Acid (HCl) | HCl | 36.46 | (for neutralization, if needed) |
| Distilled Water | H₂O | 18.02 | As needed for washing |
| Equipment | |||
| Round-bottom flask (50 mL) | 1 | ||
| Reflux condenser | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Heating mantle or oil bath | 1 | ||
| Büchner funnel and flask | 1 | ||
| Beakers, graduated cylinders | Various |
2.2 Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10.0 mmol), ethyl cyanoacetate (10.0 mmol), and 20 mL of 95% ethanol.
-
Catalyst Addition: Add approximately 0.5 mL of piperidine to the mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing with stirring for 1 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for about 20-30 minutes to induce crystallization of the product.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to obtain the final product.
-
Characterization: Weigh the final product to calculate the yield. Characterize the compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy to confirm its identity and purity.[7]
Data Presentation
Table 1: Product Characterization and Yield
| Parameter | Value | Reference |
| Product Name | This compound | [8][9] |
| Molecular Formula | C₁₂H₁₁NO₂ | [9] |
| Molar Mass | 201.22 g/mol | [9] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 48-51 °C | |
| Typical Yield | 85-95% | [5] |
Note: The actual yield and melting point may vary depending on the purity of reagents and reaction conditions.
Visualizations
4.1 Knoevenagel Condensation Mechanism
Caption: The mechanism of the Knoevenagel condensation.
4.2 Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. This compound (2169-69-9) for sale [vulcanchem.com]
- 8. sci-toys.com [sci-toys.com]
- 9. This compound | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl 2-Cyano-3-phenylacrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, is pivotal for the synthesis of substituted alkenes such as ethyl 2-cyano-3-phenylacrylate derivatives.[1] These compounds are valuable intermediates in the preparation of a diverse range of bioactive molecules and are integral to various research and drug development endeavors.[1][2] Traditional synthesis methods often require long reaction times and the use of organic bases.[1][3] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significantly reduced reaction times, cleaner reaction profiles, and often higher yields.[3][4][5] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[5][6]
This document provides detailed protocols and application notes for the microwave-assisted synthesis of ethyl 2-cyano-3-phenylacrylate derivatives, utilizing the Knoevenagel condensation of various aromatic aldehydes with ethyl cyanoacetate.
General Reaction Scheme
The synthesis proceeds via the Knoevenagel condensation of a substituted benzaldehyde with ethyl cyanoacetate, typically catalyzed by a mild base such as ammonium acetate, under microwave irradiation.
Caption: General reaction scheme for the synthesis.
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis
This protocol is a generalized procedure based on common methodologies for the Knoevenagel condensation under microwave irradiation.[6]
Materials:
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Ammonium acetate (catalytic amount)
-
Pyrex beaker (50 mL)
-
Glass rod
-
Commercial microwave oven
-
Ethyl acetate (for recrystallization)
-
n-Hexane (for recrystallization)
-
Thin Layer Chromatography (TLC) apparatus (with hexane:ethyl acetate as eluent)
Procedure:
-
In a 50 mL Pyrex beaker, combine the aromatic aldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Thoroughly mix the components with a glass rod until a homogeneous paste is formed.
-
Place the beaker in a commercial microwave oven and irradiate at a specified power (e.g., 300 W) for a short duration (typically 20-120 seconds).[4][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate solvent system.
-
Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), remove the beaker from the microwave and allow it to cool to room temperature.
-
The resulting solid product is then purified by recrystallization from an ethyl acetate and n-hexane solvent mixture.
-
Filter the purified crystals, dry them, and determine the melting point and yield.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various ethyl 2-cyano-3-phenylacrylate derivatives using the microwave-assisted protocol.
| Entry | Ar-CHO Substituent | Microwave Power (W) | Time (sec) | Yield (%) | Melting Point (°C) |
| 1 | 4-Cl | 300 | 50-120 | High | 85-87 |
| 2 | 4-OCH3 | 300 | 50-120 | High | 82-84 |
| 3 | 4-NO2 | 300 | 50-120 | High | 160-162 |
| 4 | 3-NO2 | 300 | 50-120 | High | 110-112 |
| 5 | 2-OH | 300 | 50-120 | High | 135-137 |
Data compiled from studies on ammonium acetate catalyzed Knoevenagel condensations under solvent-free microwave irradiation.[6] Note: "High" yield is reported as the source indicates high yields without specifying the exact percentage for each derivative in the summary text.
Experimental Workflow
The following diagram illustrates the typical workflow for the microwave-assisted synthesis and purification of ethyl 2-cyano-3-phenylacrylate derivatives.
Caption: Workflow from reactants to purified product.
Advantages of the Microwave-Assisted Method
The use of microwave irradiation for the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives presents several key advantages over conventional heating methods:
-
Rapid Reaction Times: Reactions are often completed in seconds to minutes, compared to hours for traditional methods.[3][4]
-
High Yields: This method consistently produces excellent yields, often in the range of 85-99%.[4][7]
-
Energy Efficiency: Direct heating of the reactants by microwave energy is more efficient than conventional oil baths or hot plates.[5]
-
Solvent-Free Conditions: The ability to perform the reaction without a solvent reduces waste and environmental impact, aligning with the principles of green chemistry.[1][6]
-
Cleaner Reactions: The rapid and controlled heating can minimize the formation of side products, simplifying purification.[4]
These benefits make microwave-assisted synthesis an attractive and sustainable method for the preparation of ethyl 2-cyano-3-phenylacrylate derivatives in both academic and industrial research settings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 7. researchgate.net [researchgate.net]
Application of Ethyl Benzylidenecyanoacetate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing ethyl benzylidenecyanoacetate as a key starting material or intermediate. The methodologies outlined herein are essential for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering pathways to synthesize pyridines, pyrazoles, thiazoles, coumarins, and thiophenes, many of which are scaffolds for biologically active molecules.
Synthesis of 2-Amino-3-cyanopyridine Derivatives
The synthesis of 2-amino-3-cyanopyridine derivatives is a valuable transformation in medicinal chemistry, as the pyridine core is present in numerous pharmaceuticals.[1] A common and efficient method involves a one-pot, four-component reaction of an aldehyde (such as benzaldehyde), a ketone, malononitrile, and ammonium acetate. In this reaction, this compound can be formed in situ from benzaldehyde and an active methylene compound.
Quantitative Data for Synthesis of 2-Amino-3-cyanopyridine Derivatives
| Entry | Aldehyde | Ketone | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | Yb(PFO)3 / Ethanol | 12 h | 92 | [2] |
| 2 | Benzaldehyde | Acetophenone | Trifluoroethanol | 6 h | - | [2] |
| 3 | Aromatic Aldehydes | Methyl Ketones/Cyclohexanone | Na2CaP2O7 / Solvent-free | Short | 84-94 | [3] |
| 4 | Aldehyde | Ketone | L-proline / Water | - | Good | [4] |
| 5 | Aldehyde | Substituted Acetophenone | TBBDA or PBBS | - | Good to Excellent | [5] |
Note: The table summarizes yields from various reported methods for the synthesis of 2-amino-3-cyanopyridine derivatives, which can be accessed via intermediates like this compound.
Experimental Protocol: Four-Component Synthesis of 2-Amino-3-cyanopyridines[2]
-
In a round-bottom flask, combine the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Add the catalyst, for instance, Yb(PFO)3 (ytterbium perfluorooctanoate), in a catalytic amount.
-
Add ethanol as the solvent and reflux the mixture for the specified time (e.g., 12 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine derivative.
Logical Workflow for Pyridine Synthesis
Caption: Workflow for the four-component synthesis of 2-amino-3-cyanopyridine derivatives.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are another important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound, through further transformations, can provide the necessary backbone for pyrazole synthesis. A multi-component reaction involving an aldehyde, an active methylene compound, and hydrazine is a common route.
Quantitative Data for Synthesis of Pyrazole Derivatives
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Yield (%) | Reference |
| 1 | Enaminone | Benzaldehyde | Hydrazine-HCl | Ethyl Cyanoacetate | Ammonium Acetate / Water | - | [6] |
| 2 | Hydrazine Hydrate | Ethyl Acetoacetate | Aldehyde | Malononitrile/Ethyl Cyanoacetate | Triethylamine / Water | Good | [7] |
| 3 | Chalcone | Hydrazine Hydrate | Acetic Acid/H2SO4 | - | - | - | [8] |
Note: This table presents yields for various pyrazole syntheses, some of which utilize precursors that can be derived from or are related to this compound.
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives[7]
-
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), add the aldehyde (2 mmol), malononitrile or ethyl cyanoacetate (2 mmol), and triethylamine (1 ml) successively at room temperature.
-
Stir the reaction mixture vigorously for 20 minutes in an open atmosphere.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a mixture of ethyl acetate/hexane (20:80).
-
Purify the product by recrystallization from ethanol.
Reaction Scheme for Pyrazole Synthesis
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Experimental setup for continuous-flow synthesis of ethyl benzylidenecyanoacetate.
Application Note: Continuous-Flow Synthesis of Ethyl Benzylidenecyanoacetate
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction between benzaldehyde and ethyl cyanoacetate to produce this compound is a classic example. Continuous-flow chemistry offers significant advantages over traditional batch processes for this synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for automation and scalability.[1][2][3] This document provides a detailed protocol for the continuous-flow synthesis of this compound using a packed-bed microreactor.
Reaction Scheme
The synthesis proceeds via the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate, typically catalyzed by a base.
Scheme 1: Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.
Experimental Workflow
The continuous-flow setup consists of two pumps to deliver the reactant solutions, a mixing point, a packed-bed reactor containing the catalyst, a back-pressure regulator to maintain the system pressure and ensure the solvent remains in the liquid phase at elevated temperatures, and a collection vessel.
Caption: Experimental workflow for the continuous-flow synthesis of this compound.
Experimental Protocols
1. Preparation of Reagent Solutions
-
Solution A (Benzaldehyde): Prepare a 0.5 M solution of benzaldehyde in toluene.
-
Solution B (Ethyl Cyanoacetate): Prepare a 0.5 M solution of ethyl cyanoacetate in toluene.
2. Continuous-Flow System Setup
-
Pump Setup: Connect two HPLC pumps to the reagent reservoirs containing Solution A and Solution B.
-
Mixing: Connect the outlets of the two pumps to a T-mixer to ensure efficient mixing of the reagent streams.
-
Reactor: Connect the outlet of the T-mixer to a packed-bed microreactor containing the catalyst (e.g., silica monolith functionalized with amino groups).[1][4][5]
-
Temperature Control: Place the microreactor in a column heater or a suitable heating block to maintain the desired reaction temperature.
-
Pressure Control: Install a back-pressure regulator (BPR) at the outlet of the reactor to maintain a constant pressure throughout the system.
-
Product Collection: Connect the outlet of the BPR to a collection vial.
3. Reaction Procedure
-
System Priming: Prime the pumps and the entire flow system with the solvent (toluene) to remove any air bubbles.
-
Initiation of Flow: Set the flow rates of both pumps to the desired values (e.g., 0.05 mL/min each for a total flow rate of 0.1 mL/min).
-
Temperature and Pressure Setting: Set the reactor temperature to 50°C and the back-pressure regulator to 10 bar.
-
Equilibration: Allow the system to equilibrate for at least three residence times before collecting the product. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Product Collection and Analysis: Collect the reaction mixture from the outlet. The product formation can be monitored by thin-layer chromatography (TLC). For quantitative analysis, samples can be analyzed by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
Table 1: Influence of Flow Rate on Conversion and Productivity
| Flow Rate (mL/min) | Residence Time (min) | Conversion of Ethyl Cyanoacetate (%) | Productivity of this compound (mmol/min) |
| 0.05 | 12.6 | 92 | 0.023 |
| 0.10 | 6.3 | 85 | 0.043 |
| 0.15 | 4.2 | 78 | 0.059 |
| 0.20 | 3.15 | 70 | 0.070 |
Reaction conditions: Temperature 50°C, molar ratio of substrates 1:1, solvent toluene, M-N1 microreactor.[1]
Table 2: Effect of Reaction Temperature on Conversion
| Temperature (°C) | Conversion of Ethyl Cyanoacetate (%) |
| 30 | 65 |
| 40 | 78 |
| 50 | 85 |
| 60 | 88 |
Reaction conditions: Flow rate 0.1 cm³/min, molar ratio of substrates 1:1, solvent toluene, M-N1 microreactor.[1]
Table 3: Comparison of Different Catalytic Systems
| Catalyst | Functional Group | Conversion of Ethyl Cyanoacetate (%) |
| M-N1 | Diamine with methyl groups | ~85 (stable) |
| M-N2 | Diamine | ~80 (stable) |
| M-N3 | Primary amine | ~75 (gradual decrease) |
| M-N4 | Secondary amine with methyl groups | ~70 (gradual decrease) |
| M-N5 | Secondary amine | ~65 (gradual decrease) |
Reaction conditions: Temperature 50°C, flow rate 0.1 cm³/min, molar ratio of substrates 1:1, solvent toluene, after 120 min of reaction time.[1]
Conclusion
This application note provides a detailed protocol for the continuous-flow synthesis of this compound. The use of a continuous-flow setup allows for precise control over reaction parameters, leading to high yields and productivity. The provided data demonstrates the influence of flow rate, temperature, and catalyst type on the reaction outcome, offering a solid foundation for further optimization and application in research and development. The inherent safety and scalability of continuous-flow processes make this a promising methodology for the synthesis of fine chemicals and pharmaceutical intermediates.[2][3][6]
References
- 1. open.icm.edu.pl [open.icm.edu.pl]
- 2. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. A Continuous-Flow Microreactor for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde: The Effect of Grafted Amino Groups on Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Laboratory Scale-Up Considerations for the Synthesis of Ethyl Benzylidenecyanoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethyl benzylidenecyanoacetate is a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and polymers. Its production is typically achieved via the Knoevenagel condensation, a reliable C-C bond-forming reaction between an active methylene compound (ethyl cyanoacetate) and a carbonyl compound (benzaldehyde). While the synthesis is straightforward on a laboratory bench scale, scaling up the reaction presents several challenges that can impact yield, purity, and safety. This document provides detailed protocols and key considerations for the successful scale-up of this compound synthesis, focusing on reaction parameters, work-up procedures, and purification.
Reaction Principle: Knoevenagel Condensation
The synthesis is a base-catalyzed condensation reaction between benzaldehyde and ethyl cyanoacetate. The reaction proceeds by the removal of a water molecule to form a new carbon-carbon double bond.
Chemical Equation:
Key Scale-Up Considerations
Scaling a synthesis from grams to kilograms requires careful consideration of several interconnected factors. The transition from a round-bottom flask to a larger reactor changes the physical dynamics of the process.
A diagram illustrating the relationships between key scale-up factors is presented below.
Caption: Interdependencies of Key Scale-Up Factors.
-
Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making heat dissipation more difficult. Exothermic reactions must be carefully controlled to prevent temperature spikes that can lead to side reactions and decreased purity.
-
Mass Transfer (Mixing): Efficient mixing is crucial for maintaining a homogeneous reaction mixture, ensuring consistent temperature, and maximizing contact between reactants and catalyst. Inadequate mixing can create localized "hot spots" or areas of high concentration, leading to impurities.
-
Reagent Addition: The rate of reagent addition becomes critical on a larger scale to control the reaction rate and manage heat generation. Dropwise addition in a flask may be replaced by controlled pumping through an addition funnel in a reactor.
-
Work-up and Product Isolation: Handling large volumes of solvents for extraction and washing can be cumbersome. Emulsion formation can be a significant issue.[1] The efficiency of filtration and drying steps also needs to be re-evaluated.
-
Safety: The hazards associated with chemicals and experimental operations increase with scale. A thorough risk assessment is mandatory before performing any scaled-up reaction.[2]
Comparative Data on Synthesis Protocols
The choice of catalyst and solvent system significantly impacts reaction efficiency. Greener protocols using water as a solvent or alternative catalysts offer advantages in terms of safety and waste reduction.[3][4]
| Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference / Notes |
| Ammonium Acetate / Acetic Acid | Benzene | Reflux | 9 hours | 52-58% | Classic Dean-Stark setup to remove water.[2] |
| Diazabicyclo[5.4.0]undec-7-ene (DBU) | Water | Room Temp. | ~1-2 hours | >95% | A highly efficient, green protocol with simple work-up.[3][4] |
| N,N-dimethylaminopropyl-functionalized hybrid zeolite | Ethanol | 25 °C | 1 hour | >95% | Heterogeneous catalyst, allowing for easy recovery.[4] |
| Aminopropyl groups on silica monolith | Toluene | 50 °C | ~6 min | ~100% | Continuous-flow microreactor setup, excellent for process control.[5] |
Experimental Protocols
Protocol 1: Laboratory Scale (0.1 mole) using Dean-Stark Apparatus
This protocol is adapted from a standard organic synthesis procedure.[2]
Materials:
-
Benzaldehyde: 10.6 g (0.1 mole)
-
Ethyl cyanoacetate: 11.3 g (0.1 mole)
-
Piperidine (catalyst): 0.85 g (0.01 mole)
-
Toluene: 100 mL
-
Equipment: 250 mL three-necked round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To the 250 mL flask, add benzaldehyde, ethyl cyanoacetate, toluene, and piperidine.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the trap.
-
Continue refluxing until no more water is collected (approx. 2-4 hours).
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 2 x 50 mL of 1M HCl, followed by 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude product is a pale-yellow oil or solid. Purify by recrystallization from ethanol or distillation under reduced pressure.
-
Expected Yield: ~85-95%.
Protocol 2: Scaled-Up Procedure (1.0 mole)
This protocol outlines the adjustments needed for a 1-mole scale synthesis in a 2 L jacketed reactor.
Materials:
-
Benzaldehyde: 106.1 g (1.0 mole)
-
Ethyl cyanoacetate: 113.1 g (1.0 mole)
-
Piperidine (catalyst): 8.5 g (0.1 mole)
-
Toluene: 1 L
-
Equipment: 2 L jacketed glass reactor with overhead stirrer, temperature probe, Dean-Stark trap, reflux condenser, and controlled heating/cooling circulator.
Procedure:
-
Charge the reactor with benzaldehyde, ethyl cyanoacetate, and 800 mL of toluene.
-
Begin agitation with the overhead stirrer at a moderate speed (e.g., 150-200 RPM) to ensure good mixing without splashing.
-
Start the heating circulator to bring the mixture to a gentle reflux (~110°C).
-
Once at reflux, slowly add the piperidine catalyst dissolved in 200 mL of toluene over 30 minutes using an addition funnel. This controls the initial reaction rate.
-
Continue refluxing and collecting the water by-product in the Dean-Stark trap.
-
Monitor the reaction temperature closely; adjust the circulator as needed to maintain a steady reflux.
-
After 3-5 hours, or when the theoretical amount of water (~18 mL) has been collected, take a sample for TLC or GC analysis to confirm completion.
-
Cool the reactor to 20-25°C using the cooling circulator.
-
Transfer the reactor contents to a larger separatory funnel.
-
Wash the organic phase with 2 x 500 mL of 1M HCl, followed by 1 x 500 mL of brine. Note: Allow adequate time for layers to separate; large-scale separations can be slow.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation or recrystallization from ethanol.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
References
Troubleshooting & Optimization
Effect of solvent choice on the reaction rate of ethyl benzylidenecyanoacetate formation.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the Knoevenagel condensation to form ethyl benzylidenecyanoacetate. The following sections address common issues related to the effect of solvent choice on the reaction rate and provide comprehensive experimental details.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation is resulting in a low yield of this compound. How does solvent choice impact this?
A1: Solvent selection is a critical factor that can significantly influence the yield of your reaction.[1][2] Low yields can often be attributed to suboptimal solvent properties for the specific catalyst and reactants used.
-
Solubility: Ensure that benzaldehyde, ethyl cyanoacetate, and your chosen catalyst are all soluble in the solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates.[2]
-
Stabilization of Intermediates: The Knoevenagel condensation proceeds through charged intermediates. Polar solvents can stabilize these intermediates, which often accelerates the reaction.[3] For instance, polar aprotic solvents like DMF and acetonitrile have been reported to provide high yields.[3]
-
Catalyst Activity: The effectiveness of the catalyst can be modulated by the solvent. For example, in some cases, the basicity of an amine catalyst can be enhanced in a particular solvent, leading to a faster reaction.[3]
-
Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back towards the reactants.[1] In such cases, using a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can improve the yield.
Q2: I am observing the formation of side products. Can the solvent be the cause?
A2: Yes, the solvent can influence the reaction pathway and lead to the formation of undesired side products.
-
Michael Addition: The product, this compound, is an α,β-unsaturated compound and can undergo a subsequent Michael addition with another molecule of ethyl cyanoacetate. This is more likely to occur with longer reaction times and in certain solvent environments.
-
Self-Condensation of Benzaldehyde: While less common with benzaldehyde, self-condensation can occur, especially in the presence of a strong base. The choice of solvent can influence the effective basicity of the catalyst.
-
Solvent Participation: In some instances, the solvent itself might react with the starting materials or intermediates, although this is less common with the typical solvents used for this reaction.
Q3: Which solvent is the best choice for the synthesis of this compound?
A3: There is no single "best" solvent, as the optimal choice depends on the catalyst, reaction temperature, and desired reaction time. However, some general guidelines are:
-
For High Reaction Rates: Polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile often lead to faster reactions and high yields.[3]
-
"Green" Alternatives: Ethanol and water are considered more environmentally friendly solvents and have been shown to be effective, often with the use of specific catalysts.[4][5]
-
For Water Removal: Non-polar solvents like toluene or benzene can be used with a Dean-Stark apparatus to remove the water formed during the reaction, which can drive the reaction to completion.[6]
It is often recommended to perform small-scale screening experiments with a few different solvents to determine the optimal conditions for your specific setup.[2]
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause | Suggested Solution |
| Low or No Product Yield | Inadequate solubility of reactants or catalyst. | Choose a solvent in which all components are soluble at the reaction temperature. |
| The solvent is inhibiting the catalyst. | Switch to a different solvent or a catalyst that is more compatible with the current solvent. | |
| Reversible reaction due to water formation. | Use a non-polar solvent like toluene with a Dean-Stark trap to remove water azeotropically.[1] | |
| Formation of Multiple Side Products | The reaction is proceeding too slowly, allowing for side reactions. | Use a solvent that accelerates the primary reaction, such as a polar aprotic solvent like DMF.[3] |
| The solvent is promoting side reactions like Michael addition. | Optimize reaction time by monitoring with TLC. Consider a less polar solvent. | |
| Difficult Product Isolation/Purification | The product is highly soluble in the reaction solvent. | Choose a solvent from which the product will precipitate upon cooling or by adding a co-solvent. |
| The solvent has a high boiling point and is difficult to remove. | If possible, opt for a lower-boiling solvent that still provides a good reaction rate. |
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of this compound in various solvents as reported in the literature. Note that direct comparison of rates can be challenging due to variations in catalysts and temperatures used in different studies.
| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol | Cu─Mg─Al LDH | 80 | Not Specified | 95 | [4][7] |
| Water | DBU | Room Temp. | 20 min | 96 | [5] |
| Toluene | 4-piperidinopiperidine | Not Specified | - | - | [8] |
| Acetonitrile | DIPEAc | Reflux | 10-30 min | 91-98 | [9] |
| DMF | Hydrotalcite | Not Specified | 15 min | 81-99 | [3] |
| Methanol | Hydrotalcite | Not Specified | - | Slow, Poor Conversion | [3] |
| Solvent-free | L-proline | Microwave | Short | Excellent | [10] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol
This protocol is a standard and effective method for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with stirring to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Kinetic Study of this compound Formation by UV-Vis Spectroscopy
This protocol outlines a general procedure for monitoring the kinetics of the Knoevenagel condensation using UV-Vis spectroscopy. The formation of the product, this compound, can be followed by monitoring the increase in absorbance at its λmax (around 300-320 nm, which should be determined experimentally in the chosen solvent).
Materials and Equipment:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Catalyst (e.g., piperidine)
-
Solvent of choice (e.g., ethanol, acetonitrile, DMF)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of benzaldehyde in the chosen solvent.
-
Prepare a stock solution of ethyl cyanoacetate in the same solvent.
-
Prepare a stock solution of the catalyst in the same solvent.
-
-
Determination of λmax:
-
Prepare a dilute solution of the purified this compound product in the chosen solvent.
-
Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Set the UV-Vis spectrophotometer to kinetics mode and the determined λmax.
-
Equilibrate the solvent and stock solutions to the desired reaction temperature in a water bath. The spectrophotometer's cuvette holder should also be set to this temperature.
-
In a quartz cuvette, pipette the required volumes of the solvent, benzaldehyde stock solution, and ethyl cyanoacetate stock solution.
-
Use a blank cuvette containing all components except the catalyst to zero the spectrophotometer.
-
To initiate the reaction, rapidly add the required volume of the catalyst stock solution to the sample cuvette, mix quickly by inverting the cuvette (covered with parafilm) a few times, and immediately start recording the absorbance at fixed time intervals.
-
-
Data Analysis:
-
The absorbance data over time can be used to determine the initial reaction rate.
-
By performing a series of experiments where the concentration of one reactant is varied while keeping the others constant, the order of the reaction with respect to each reactant can be determined, and the rate constant (k) can be calculated.
-
Visualizations
Caption: Reaction pathway of the Knoevenagel condensation.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Technical Support Center: Purification of Crude Ethyl Benzylidenecyanoacetate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude ethyl benzylidenecyanoacetate.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is a persistent oil and fails to crystallize. What should I do?
A1: Oiling out during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point or an inappropriate choice of solvent.
-
Initial Steps: Ensure that all starting materials, particularly benzaldehyde and ethyl cyanoacetate, were pure and that the reaction went to completion. Unreacted starting materials are common impurities.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is soluble when hot but insoluble when cold. For this compound, common solvents to try include ethanol or a mixed solvent system like ethyl acetate/hexanes.[1][2]
-
Troubleshooting: If single-solvent systems fail, try a binary system. Dissolve the crude oil in a minimum amount of a good solvent (e.g., ethyl acetate) at room temperature, then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gently heat the mixture until it is clear again, and then allow it to cool slowly.[1]
-
Next Step: If recrystallization attempts consistently fail, the recommended next step is purification by column chromatography.
Q2: I am experiencing low yields after purification. What are the likely causes and solutions?
A2: Low recovery can occur during both recrystallization and chromatography.
-
During Recrystallization: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Always use the minimum amount of hot solvent required to fully dissolve the solid.[3] Ensure the solution is fully saturated before cooling to maximize crystal formation. Avoid cooling the solution too rapidly, as this can trap impurities and lead to smaller, less pure crystals.[3]
-
During Column Chromatography: Product loss can happen if the column is not packed correctly, leading to channeling. Ensure the silica gel is packed uniformly.[4] Additionally, some product may be irreversibly adsorbed onto the silica gel, especially if the compound is sensitive to acid. This can be mitigated by adding a small amount of a neutralizer like triethylamine (1-3%) to the eluent.[5] A yield of around 70% after column chromatography is considered good for this type of purification.[6]
Q3: My final product has a distinct yellow color. How can I remove it?
A3: The yellow tint in the product typically arises from impurities generated during the Knoevenagel condensation reaction.[7][8] While minor color can sometimes be removed by recrystallization (occasionally with the addition of a small amount of activated charcoal), the most effective method for removing colored impurities is column chromatography. The colored compounds will likely have different polarities from the desired product and can be separated on a silica gel column.
Q4: What are the primary impurities I should expect in my crude product?
A4: The crude product from a Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate will likely contain unreacted starting materials (benzaldehyde and ethyl cyanoacetate) and the base catalyst used (e.g., piperidine or an amine salt).[7][9] Side reactions can also occur, though they are less common under optimized conditions.
Q5: How do I select an appropriate solvent system for column chromatography?
A5: The best practice is to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Procedure: Spot your crude mixture on a TLC plate and elute it with various mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
-
Goal: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.3-0.5. This generally provides the best separation from impurities.
-
Recommended Starting Point: A very common and effective solvent system for compounds of this polarity is a mixture of ethyl acetate and hexanes.[5] A specific system reported for a similar purification used a 90:10 mixture of hexanes to ethyl acetate.[6]
Quantitative Data Summary
The table below summarizes key quantitative data relevant to the purification and identification of this compound and its precursors.
| Property | Value | Source |
| This compound | ||
| Molecular Weight | 201.22 g/mol | [9][10] |
| Typical Yield (Post-Chromatography) | ~70% | [6] |
| Typical Yield (Post-Distillation) | 52-58% | [11] |
| Ethyl Cyanoacetate (Starting Material) | ||
| Molecular Weight | 113.11 g/mol | [12] |
| Melting Point | -22 °C (liquid at room temp) | [13] |
| Boiling Point | 208-210 °C | [13] |
| Density | 1.063 g/mL at 25 °C | [13] |
| Purification Parameters | ||
| Column Chromatography Eluent | Hexanes/Ethyl Acetate (90:10) | [6] |
Experimental Protocols
Method 1: Purification by Recrystallization
Objective: To purify solid crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol (or an alternative solvent system like ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid product into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding excess solvent.[3]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, often leading to larger and purer crystals.[2]
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to air dry completely.
Method 2: Purification by Column Chromatography
Objective: To purify oily or highly impure crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Chromatography column
-
Eluent (e.g., Hexanes/Ethyl Acetate, 90:10)[6]
-
Collection vessels (test tubes or flasks)
-
Sand
-
Cotton or glass wool
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent. Do not let the column run dry.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Carefully load the sample onto the top of the silica bed.[4]
-
Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to begin eluting the sample through the column. Maintain a constant flow rate.[14]
-
Fraction Collection: Collect the eluate in a series of fractions using test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of crude this compound.
Caption: Purification troubleshooting workflow.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound (2169-69-9) for sale [vulcanchem.com]
- 10. This compound | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 13. Ethyl cyanoacetate CAS#: 105-56-6 [m.chemicalbook.com]
- 14. orgsyn.org [orgsyn.org]
Identifying and removing impurities from a synthesized batch of ethyl benzylidenecyanoacetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from a synthesized batch of ethyl benzylidenecyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesized batch of this compound?
A1: The most common impurities are typically unreacted starting materials, namely benzaldehyde and ethyl cyanoacetate. Another potential impurity is the Michael adduct, formed from the addition of a second molecule of ethyl cyanoacetate to the product. Residual solvents from the reaction and workup are also common.
Q2: How can I identify the presence of these impurities?
A2: A combination of analytical techniques is recommended for impurity identification:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the purity of your product. Impurities will appear as separate spots from the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for identifying and quantifying impurities. Unreacted starting materials and side products have characteristic signals that are distinct from the product.
-
Melting Point Analysis: A broad or depressed melting point range of your product compared to the literature value often indicates the presence of impurities.
Q3: What is the expected 1H NMR spectrum for pure this compound?
A3: The 1H NMR spectrum of pure this compound will show characteristic peaks for the ethyl group (a triplet and a quartet), the aromatic protons of the benzylidene group, and the vinylic proton.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh supply of the base catalyst (e.g., piperidine). Ensure the correct stoichiometric amount is used, as an excess can sometimes promote side reactions. |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending the reaction time or gently heating the mixture. |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction. If yields are consistently low, consider removing water as it forms using a Dean-Stark apparatus. |
| Purity of Reactants | Ensure the benzaldehyde and ethyl cyanoacetate used are of high purity, as impurities in the starting materials can interfere with the reaction. |
Problem 2: The Product is an Oil and Does Not Solidify
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Presence of Impurities | The presence of unreacted starting materials or solvent can lower the melting point of the product, causing it to be an oil at room temperature. Proceed with the purification steps to remove these impurities. |
| Incorrect Stoichiometry | An excess of one of the starting materials can remain in the final product. Ensure accurate measurement of reactants. |
| Insufficient Cooling during Crystallization | After dissolving the crude product for recrystallization, ensure the solution is cooled sufficiently, potentially in an ice bath, to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. |
Problem 3: Persistent Impurities After Initial Purification
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Ineffective Washing | Ensure thorough washing of the crude product with appropriate solvents to remove unreacted starting materials and water-soluble byproducts. |
| Inappropriate Recrystallization Solvent | The chosen recrystallization solvent may not be optimal for separating the product from a specific impurity. Perform small-scale solvent screening to find a solvent or solvent pair that effectively dissolves the product when hot and from which the product crystallizes upon cooling, leaving the impurity in the mother liquor. Ethanol or a mixture of ethanol and water is often effective.[1] |
| Co-precipitation of Impurities | If the product crystallizes too quickly, impurities can become trapped within the crystal lattice. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[2] |
Data Presentation: Physical and Spectroscopic Properties
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 201.22[3] | 49-51 | 180 (at 10 mmHg) | - |
| Benzaldehyde | 106.12[4] | -26[5] | 179[5] | 1.044[6] |
| Ethyl Cyanoacetate | 113.11[7] | -22[7] | 208-210[7] | 1.063[7] |
Table 2: 1H NMR Chemical Shifts (CDCl₃) for Identification of Impurities
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ (ethyl) | ~1.4 | Triplet |
| -CH₂- (ethyl) | ~4.4 | Quartet | |
| Aromatic | ~7.5-8.0 | Multiplet | |
| Vinylic | ~8.3 | Singlet | |
| Benzaldehyde | Aldehydic | ~10.0[8] | Singlet[8] |
| Aromatic | ~7.5-7.9[8] | Multiplet[8] | |
| Ethyl Cyanoacetate | -CH₃ (ethyl) | ~1.3 | Triplet |
| -CH₂- (ester) | ~4.2 | Quartet | |
| -CH₂- (cyano) | ~3.5 | Singlet |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (co-spot of benzaldehyde and ethyl cyanoacetate), the reaction mixture, and the purified product.
-
Spotting: Dissolve small amounts of your samples in a volatile solvent like ethyl acetate. Using a capillary tube, spot each sample onto its designated lane on the pencil line.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The product, this compound, is UV active.
-
Analysis: The product should have a different Rf value than the starting materials. The presence of multiple spots in the lane of your purified product indicates impurities. The desired Rf value is typically between 0.3 and 0.7.[9]
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol to the crude product to just dissolve it completely.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 5. britannica.com [britannica.com]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. 氰乙酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Home Page [chem.ualberta.ca]
Technical Support Center: Troubleshooting Ethyl Benzylidenecyanoacetate Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the ethyl benzylidenecyanoacetate synthesis, a reaction commonly known as the Knoevenagel condensation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve issues leading to incomplete reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my Knoevenagel condensation not going to completion?
An incomplete reaction can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Catalyst Issues: The choice and handling of the catalyst are critical.
-
Inappropriate Catalyst: While piperidine is a classic catalyst, other bases like DABCO, DBU, or solid catalysts such as layered double hydroxides (LDHs) can offer higher yields and milder conditions.[1][2] The catalyst must be basic enough to deprotonate the ethyl cyanoacetate but not so strong as to promote self-condensation of the benzaldehyde.[3]
-
Catalyst Deactivation: The catalyst can be neutralized by acidic impurities in the reactants or solvent. Ensure the purity of your starting materials and solvent.
-
Insufficient Catalyst: The amount of catalyst can significantly impact the reaction rate.[4] While catalytic amounts are required, too little may lead to a sluggish reaction.
-
-
Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[3][5]
-
Water Removal: Failure to remove water can shift the equilibrium back towards the starting materials. Using a Dean-Stark apparatus during reflux or employing a drying agent can drive the reaction forward.[5]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While some modern methods work at room temperature, the classical approach often requires heating under reflux.[1][5] If the reaction is slow, a moderate increase in temperature might be necessary. However, excessively high temperatures can lead to side reactions and darker product color.[2]
-
Solvent: The choice of solvent can influence catalyst activity and reactant solubility. Toluene or benzene are traditionally used to facilitate water removal with a Dean-Stark trap.[5] However, greener solvents like ethanol or even water-based systems have proven effective with appropriate catalysts.[1][6]
-
-
Reagent Quality:
-
Purity of Benzaldehyde: Benzaldehyde can oxidize to benzoic acid on exposure to air. Benzoic acid can neutralize the basic catalyst, thereby inhibiting the reaction. It is advisable to use freshly distilled or commercially available high-purity benzaldehyde.
-
Purity of Ethyl Cyanoacetate: Impurities in ethyl cyanoacetate can also interfere with the reaction.
-
2. What are common side products, and how can I minimize their formation?
Side reactions can lower the yield of the desired this compound.
-
Michael Addition: The product, an α,β-unsaturated compound, can undergo a subsequent Michael addition with another molecule of the ethyl cyanoacetate carbanion. This is more likely with highly reactive methylene compounds and strong bases. Using a milder base or carefully controlling the stoichiometry of the reactants can minimize this.
-
Self-Condensation of Benzaldehyde: Strong bases can promote the self-condensation of benzaldehyde (an aldol condensation). Using a weakly basic amine catalyst helps to avoid this side reaction.[3]
-
Byproduct Formation from Impurities: As mentioned, benzoic acid from oxidized benzaldehyde is a common impurity that can affect the reaction.
3. How can I improve the yield of my reaction?
Optimizing various parameters can lead to a significant improvement in yield.
-
Catalyst Screening: Experiment with different catalysts. For instance, Cu-Mg-Al layered double hydroxides have shown excellent yields (95%) in ethanol at 80°C.[1]
-
Solvent Selection: The choice of solvent can be critical. While traditional methods use benzene with azeotropic removal of water, newer protocols with ionic liquids or even solvent-free conditions have demonstrated high efficiency.[2]
-
Temperature and Time Optimization: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. A classic procedure involves refluxing for several hours.[5] Some modern approaches with microwave irradiation can significantly shorten the reaction time.[7]
-
Water Removal: Actively removing water is one of the most effective ways to drive the reaction to completion and improve the yield.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound, highlighting the impact of different catalysts and solvents on reaction yield.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine/Acetic Acid | Dry Benzene | Reflux | 16 | Moderate | [5] |
| Cu-Mg-Al LDH | Ethanol | 80 | - | 95 | [1] |
| DBU/Water | - | Room Temp | - | >90 | [6] |
| DABCO/[HyEtPy]Cl-H₂O | - | 50 | 0.17 | 92 | [2] |
| SiO₂@LDHs | Toluene | 40 | - | High | [8] |
Experimental Protocols
Classical Knoevenagel Condensation Protocol [5]
-
Combine benzaldehyde (2.55 g), ethyl cyanoacetate (2.46 g), acetic acid (0.3 ml), and piperidine (0.3 ml) in dry benzene (20 ml) in a flask equipped with a Dean-Stark apparatus.
-
Heat the mixture under reflux for 16 hours, continuously removing the water formed during the reaction.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution to obtain the crude product, which can be further purified by recrystallization or distillation.
Visualizations
Reaction Mechanism
Caption: The mechanism of the Knoevenagel condensation.
Experimental Workflow
Caption: A typical workflow for this compound synthesis.
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. This compound (2169-69-9) for sale [vulcanchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to prevent the formation of byproducts in the synthesis of ethyl cyanocinnamate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of ethyl cyanocinnamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing ethyl cyanocinnamate?
The most common method for synthesizing ethyl cyanocinnamate is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst.[1][2][3]
Q2: What are the most common byproducts in the synthesis of ethyl cyanocinnamate?
The primary byproducts encountered during the synthesis of ethyl cyanocinnamate include:
-
Michael Adduct: Formed by the addition of a second molecule of ethyl cyanoacetate to the ethyl cyanocinnamate product.
-
Cyano-cinnamic acid: Results from the hydrolysis of the ethyl ester group of the product or starting material.
-
Unreacted Starting Materials: Benzaldehyde and ethyl cyanoacetate may remain if the reaction does not go to completion.
-
Self-condensation Product of Aldehyde: If an aldehyde with α-hydrogens is used instead of benzaldehyde, it can self-condense.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide: Byproduct Formation
Issue 1: Formation of a Michael Adduct (Double Addition Product)
Q: I am observing a significant amount of a higher molecular weight byproduct, likely the Michael adduct. How can I prevent its formation?
A: The formation of the Michael adduct is a common side reaction where a carbanion from ethyl cyanoacetate attacks the α,β-unsaturated product. To minimize this, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the aldehyde and ethyl cyanoacetate. An excess of ethyl cyanoacetate can increase the likelihood of the Michael addition.
-
Catalyst Choice: While weak bases like piperidine are common, stronger bases can lead to a higher concentration of the ethyl cyanoacetate carbanion, promoting the Michael addition. Consider using a milder catalyst. Some studies have shown that catalysts like DBU/water complex can yield the desired product exclusively, with no subsequent Michael adduct detected.[4]
-
Reaction Time: Monitor the reaction closely by TLC and stop it once the starting materials are consumed. Prolonged reaction times can lead to the formation of the Michael adduct.
-
Temperature: Running the reaction at a lower temperature can sometimes favor the Knoevenagel condensation over the Michael addition.
Issue 2: Presence of Cyano-cinnamic Acid in the Final Product
Q: My final product is contaminated with an acidic impurity, which I suspect is cyano-cinnamic acid. What causes this and how can I avoid it?
A: Cyano-cinnamic acid is formed by the hydrolysis of the ethyl ester of either the product or the starting material. This is often an issue during the work-up procedure.
-
Aqueous Work-up: Avoid using strong acidic or basic conditions during the aqueous work-up. If an acid wash is necessary to remove a basic catalyst, use a dilute acid and perform the extraction quickly at a low temperature.
-
Solvent-Free Conditions: Employing a solvent-free reaction can sometimes simplify the work-up and reduce the chances of hydrolysis.[5][6]
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid can typically be removed from the desired ethyl ester product by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during extraction.
Issue 3: Incomplete Reaction and Presence of Starting Materials
Q: My reaction is sluggish, and I have a significant amount of unreacted benzaldehyde and ethyl cyanoacetate in my product mixture. How can I improve the conversion?
A: Incomplete conversion can be due to several factors related to the reaction conditions and catalyst activity.
-
Catalyst Activity: Ensure your catalyst is pure and active. If using a catalyst like piperidine, ensure it has not degraded. Consider using a more active catalyst system if needed.
-
Removal of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[7] Removing water as it forms using a Dean-Stark apparatus or by adding molecular sieves can drive the reaction to completion.
-
Reaction Temperature and Time: Increasing the reaction temperature or extending the reaction time can improve conversion. Monitor the reaction by TLC to find the optimal balance.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[8][9][10][11]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the yield of ethyl cyanocinnamate under various reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-6 h | Not specified | [12] |
| CaO | Solvent-free | Room Temp | Short | High | [5] |
| Gallium Chloride | Solvent-free | Room Temp | Not specified | High | [6] |
| Ammonium Acetate | Solvent-free (Microwave) | Not specified | 50-120 s | 86 | [9] |
| Al2O3–OK | Ethanol | Not specified | Not specified | 80-99 | [13] |
| DBU/H2O | Water | Room Temp | Not specified | Excellent | [4] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.[12] If a solid precipitates, filter and wash with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis using Calcium Oxide
-
Reactant Mixture: In a mortar, combine benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and calcium oxide (3 mmol).
-
Reaction: Grind the mixture with a pestle at room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the crude mixture with 5% HCl.
-
Isolation: Collect the precipitate by suction filtration and wash it with carbon tetrachloride and water.
-
Purification: Recrystallize the product from a mixture of ethanol and water.[5]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
-
Reaction Mixture: In a Pyrex beaker, thoroughly mix an equimolecular amount of aromatic aldehyde and ethyl cyanoacetate with a catalytic amount of ammonium acetate.
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for 50 to 120 seconds. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete and has cooled, recrystallize the solid mass from an ethyl acetate and n-hexane solvent mixture.[9]
Visualizations
Caption: General experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting guide for common byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for the synthesis of ethyl benzylidenecyanoacetate.
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of ethyl benzylidenecyanoacetate. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction for the synthesis of this compound?
A1: The synthesis of this compound is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, ethyl cyanoacetate, to a carbonyl group of benzaldehyde, followed by a dehydration reaction to form a C=C double bond. The reaction is typically catalyzed by a weak base, such as piperidine.
Q2: Why is a weak base like piperidine used as a catalyst?
A2: A weak base is crucial for deprotonating the ethyl cyanoacetate to form a reactive enolate ion.[1] Using a strong base could lead to an undesired self-condensation of the benzaldehyde.[1] Piperidine is an effective and commonly used catalyst for this transformation.[2][3]
Q3: What are the key factors influencing the yield and reaction time?
A3: The primary factors that affect the yield and reaction time are the choice of catalyst, reaction temperature, and reaction duration. The purity of reactants and the efficiency of water removal from the reaction mixture also play a significant role.[2]
Q4: How can the progress of the reaction be monitored?
A4: The most common and effective method for monitoring the reaction's progress is Thin-Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (benzaldehyde and ethyl cyanoacetate) and the formation of the product.
Q5: What are the typical solvents used for this synthesis?
A5: Common solvents for this reaction include ethanol, toluene, and hexane.[1][4] Ethanol is frequently used as it effectively dissolves the reactants.[1] Toluene can be used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the influence of different catalysts, temperatures, and reaction times on the yield of the Knoevenagel condensation.
Table 1: Comparison of Catalyst Efficiency for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Toluene | Reflux | 8 h | 72 | [4] |
| DABCO | Water/[HyEtPy]Cl | 50 | 40 min | 97 | [1][5] |
| Diisopropylethylammonium acetate (DIPEAc) | Hexane | 65-70 | 3 h | 91 | [4] |
| Cu-Mg-Al LDH | Ethanol | 80 | - | 95 | [4][6] |
| No Catalyst | Dichloromethane | - | 12 h | 5 |
Table 2: Effect of Reaction Time on Yield (Illustrative)
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Piperidine | Reflux | 1 h | Low |
| 3 h | Moderate-High (~75%)[1] | ||
| 6 h | High | ||
| >8 h | Plateau/Potential for side products |
Table 3: Effect of Temperature on Reaction Rate and Yield (General Trend)
| Temperature | Reaction Rate | Potential Issues |
| Room Temperature | Slow | Incomplete reaction |
| 50-60 °C | Moderate | Good balance of rate and selectivity |
| Reflux (e.g., Ethanol at ~78°C) | Fast | Higher chance of side product formation and impurities |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of this compound in Ethanol
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol, absolute
-
Hydrochloric acid (dilute)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to a gentle reflux (approximately 78°C) and maintain for 3-6 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
If the product does not precipitate, add a small amount of dilute hydrochloric acid to neutralize the piperidine.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: High-Yield Synthesis using a DABCO-based Catalytic System
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride (3 g), water (3 mL), and DABCO (20 mmol%).[1]
-
To this system, add benzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).[1]
-
Stir the reaction mixture vigorously at 50°C.[1]
-
Monitor the reaction by TLC; the reaction is typically complete in about 40 minutes.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).[5]
-
Wash the combined organic phase with brine (2 x 20 mL) and dry over anhydrous Na₂SO₄.[5]
-
Remove the solvent under reduced pressure to obtain the product.[5]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. A slight increase in temperature may also be beneficial.[7] |
| Inactive catalyst | Use a fresh bottle of piperidine or an alternative, more active catalyst like DABCO.[1] | |
| Presence of water | Ensure all glassware is thoroughly dried and use anhydrous solvents. For reactions in toluene, a Dean-Stark apparatus can be used to remove water.[2] | |
| Impure reactants | Purify the benzaldehyde (e.g., by distillation) and ethyl cyanoacetate before use. | |
| Multiple Spots on TLC | Side reactions | Overly high temperatures or prolonged reaction times can lead to the formation of byproducts. Reduce the temperature or shorten the reaction time once the starting materials are consumed. |
| Impurities in starting materials | As mentioned above, purify the reactants to avoid side reactions from impurities. | |
| Michael Addition | In the presence of excess ethyl cyanoacetate and a strong base, a Michael addition to the product can occur. Use stoichiometric amounts of reactants. | |
| Product is an Oil and Fails to Crystallize | Presence of impurities | Purify the crude product using column chromatography (e.g., with a hexane/ethyl acetate gradient) to remove impurities that may be inhibiting crystallization. |
| Residual solvent | Ensure all solvent is removed under reduced pressure. If a high-boiling point solvent was used, heating on a rotary evaporator may be necessary. | |
| Isomeric mixture | The presence of the (E/Z)-isomers can sometimes hinder crystallization. Try different recrystallization solvents or purify by column chromatography. | |
| Product is Colored (Yellow/Brown) | Impurities in benzaldehyde | Benzaldehyde can oxidize to benzoic acid on storage. Use freshly distilled benzaldehyde. |
| Reaction temperature too high | Running the reaction at excessively high temperatures can lead to the formation of colored impurities. |
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Challenges in the work-up and isolation of ethyl benzylidenecyanoacetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis, work-up, and isolation of ethyl benzylidenecyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of benzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.[1][2]
Q2: What are the typical catalysts used in the Knoevenagel condensation for this synthesis?
A variety of basic catalysts can be used, ranging from inorganic bases to organic amines. Common examples include piperidine, ammonium acetate, sodium hydroxide, and 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][3] The choice of catalyst can significantly impact reaction time and yield.
Q3: My reaction is complete, but I am having trouble with the work-up. What are the common challenges?
Common challenges during the work-up of this compound include the formation of stable emulsions during aqueous extraction, difficulty in removing the catalyst, and premature crystallization or oiling out of the product.
Q4: How can I purify the crude this compound?
The most common method for purifying crude this compound is recrystallization.[4] Suitable solvent systems are crucial for obtaining a high-purity product. Column chromatography can also be employed for purification, although it is often less preferred for large-scale syntheses.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. Consider screening different catalysts to find one optimal for your specific conditions. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially if employing moisture-sensitive reagents or catalysts. The Knoevenagel condensation produces water, which can inhibit the reaction.[5] Consider using a Dean-Stark apparatus to remove water azeotropically. |
| Side Reactions | Self-condensation of benzaldehyde (Cannizzaro reaction) can occur under strongly basic conditions. Using a milder base can help minimize this side reaction. |
Work-up and Isolation Issues
| Problem | Troubleshooting Steps |
| Stable Emulsion Formation during Extraction | - Add Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6] - Centrifugation: If the emulsion persists, centrifuging the mixture can effectively separate the layers.[7][8] - Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[6][7] - Solvent Evaporation: As a last resort, evaporate the organic solvent and re-dissolve the residue in a fresh portion of the extraction solvent before attempting the wash again.[6] |
| Difficulty Removing Basic Catalyst (e.g., Piperidine) | - Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine catalyst, making it soluble in the aqueous phase.[9][10][11] Be cautious, as the product can be sensitive to strong acids. - Water Washes: Multiple washes with deionized water can also help remove water-soluble catalysts. |
| Product Oils Out or Crystallizes Prematurely | - Use of a Co-solvent: If the product is not soluble enough in the primary recrystallization solvent, it may "oil out." Using a solvent pair (a good solvent and a poor solvent) can help control the crystallization process.[12][13] - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil. |
| Colored Impurities in the Final Product | - Activated Carbon: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Toluene | Reflux | 2-4 h | ~90% | [1] |
| DIPEAc | MDC | 40-45 | 1-2 h | 91% | [14] |
| DABCO/[HyEtPy]Cl-H₂O | [HyEtPy]Cl-H₂O | 50 | 10 min | 92% | [3][15] |
| DBU/Water | Water | Room Temp | 20 min | 96% | [16] |
| Neutral Alumina | Methanol | Room Temp | 20 min | 96% | [17] |
| Gallium Chloride | Solvent-free | Room Temp | - | High | |
| Ammonium Acetate | n-Hexane/Ethyl Acetate | Room Temp | 5-7 min (sonication) | High | [18] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Piperidine Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Water will collect in the Dean-Stark trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl to remove the piperidine catalyst.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[12][13]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and isolation of this compound.
Caption: Troubleshooting logic for challenges in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. eurjchem.com [eurjchem.com]
- 18. bhu.ac.in [bhu.ac.in]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl Benzylidenecyanoacetate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl benzylidenecyanoacetate. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of the spectral features of the target molecule with its precursors, benzaldehyde and ethyl cyanoacetate, supported by experimental data.
Chemical Structure and NMR Assignment
This compound (IUPAC name: ethyl 2-cyano-3-phenylprop-2-enoate) is synthesized through the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. The structure and atom numbering for NMR assignment are shown below.
Experimental Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is typically 0-220 ppm.
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound presents distinct signals corresponding to the ethyl group protons, the aromatic protons of the benzylidene moiety, and the vinylic proton.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| 8.26 | Singlet | - | 1H | H-7 |
| 8.00 | Doublet | 7.2 | 2H | H-2, H-6 |
| 7.59-7.49 | Multiplet | - | 3H | H-3, H-4, H-5 |
| 4.40 | Quartet | 7.2 | 2H | H-10 |
| 1.41 | Triplet | 7.2 | 3H | H-11 |
| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1] |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound shows ten distinct signals, corresponding to the ten chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) [ppm] | Assignment |
| 162.5 | C-9 (C=O) |
| 155.1 | C-7 |
| 133.4 | C-4 |
| 131.5 | C-1 |
| 131.1 | C-2, C-6 |
| 130.1 | C-3, C-5 |
| 115.5 | C-12 (CN) |
| 103.0 | C-8 |
| 62.8 | C-10 |
| 14.2 | C-11 |
| Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.[1] |
Comparative Spectral Analysis with Precursors
The formation of this compound from benzaldehyde and ethyl cyanoacetate results in significant changes in the NMR spectra, providing clear evidence for the condensation reaction.
Benzaldehyde
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) [ppm] | Assignment | Chemical Shift (δ) [ppm] | Assignment |
| ~10.0 (s, 1H) | Aldehyde-H | ~192 | C=O |
| ~7.9 (d, 2H) | ortho-H | ~136 | C-1 |
| ~7.6 (t, 1H) | para-H | ~134 | C-4 |
| ~7.5 (t, 2H) | meta-H | ~129 | C-2, C-6 |
| ~129 | C-3, C-5 | ||
| Table 3: NMR Spectral Data for Benzaldehyde. |
Ethyl Cyanoacetate
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) [ppm] | Assignment | Chemical Shift (δ) [ppm] | Assignment |
| ~4.27 (q, 2H) | -OCH₂- | ~163 | C=O |
| ~3.48 (s, 2H) | -CH₂-CN | ~113 | CN |
| ~1.33 (t, 3H) | -CH₃ | ~63 | -OCH₂- |
| ~25 | -CH₂-CN | ||
| ~14 | -CH₃ | ||
| Table 4: NMR Spectral Data for Ethyl Cyanoacetate. |
Key Spectral Changes Upon Reaction:
-
Disappearance of Signals: The aldehyde proton signal of benzaldehyde at ~10.0 ppm and the active methylene proton signal of ethyl cyanoacetate at ~3.48 ppm are absent in the product spectrum.
-
Appearance of a Vinylic Proton Signal: A new singlet appears at 8.26 ppm, corresponding to the newly formed vinylic proton (H-7) of this compound.[1]
-
Shift in Aromatic Protons: The aromatic protons of the benzylidene group in the product are shifted downfield compared to benzaldehyde due to the electron-withdrawing effect of the conjugated system.
-
Shift in Carbonyl and Cyano Carbon Signals: The chemical shifts of the carbonyl and cyano carbons in the product are altered compared to the starting materials, reflecting the new electronic environment of the α,β-unsaturated system.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.
Caption: Logical workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra provide unambiguous confirmation of the structure of this compound. The chemical shifts, multiplicities, and integration values are all consistent with the expected structure formed from the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. This comparative guide demonstrates the power of NMR spectroscopy in monitoring chemical reactions and characterizing organic molecules.
References
Interpretation of the FT-IR spectrum for ethyl 2-cyano-3-phenylacrylate.
A Comparative FT-IR Spectral Analysis of Ethyl 2-Cyano-3-Phenylacrylate
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of ethyl 2-cyano-3-phenylacrylate and compares its key spectral features with two related compounds: ethyl cyanoacetate and cinnamaldehyde. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this class of compounds.
Spectral Interpretation of Ethyl 2-Cyano-3-Phenylacrylate
The FT-IR spectrum of ethyl 2-cyano-3-phenylacrylate is characterized by the presence of several key functional groups: a cyano group (-C≡N), an α,β-unsaturated ester (-COOEt), an alkene group (C=C), and a phenyl group. The conjugation of the phenyl ring, the double bond, the cyano group, and the carbonyl group influences the position of their characteristic absorption bands.
Key FT-IR Absorption Bands for Ethyl 2-Cyano-3-Phenylacrylate:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 2982 | C-H (in ethyl group) | Stretching |
| 2220 | -C≡N (Cyano) | Stretching |
| 1716 | C=O (α,β-unsaturated ester) | Stretching |
| 1600 | C=C (Alkene, conjugated) | Stretching |
| 1440 | C=C (Aromatic) | Stretching |
Comparative Analysis with Alternative Compounds
To better understand the spectral features of ethyl 2-cyano-3-phenylacrylate, a comparison with ethyl cyanoacetate and cinnamaldehyde is presented. Ethyl cyanoacetate shares the cyano and ethyl ester functionalities but lacks the phenyl and alkene groups. Cinnamaldehyde possesses the phenyl and conjugated alkene groups but has an aldehyde functionality instead of the cyano and ester groups.
Table 1: Comparison of FT-IR Peak Assignments (in cm⁻¹)
| Functional Group | Ethyl 2-Cyano-3-Phenylacrylate | Ethyl Cyanoacetate | Cinnamaldehyde |
| -C≡N Stretch | 2220 | ~2260 | - |
| C=O Stretch | 1716 (α,β-unsaturated ester) | ~1745 (ester) | ~1680 (α,β-unsaturated aldehyde) |
| C=C Stretch (Alkene) | 1600 | - | ~1627 |
| C=C Stretch (Aromatic) | 1440 | - | ~1580 |
| Aromatic C-H Stretch | ~3050 | - | ~3030 |
| Aldehydic C-H Stretch | - | - | ~2820, ~2740 |
| Aliphatic C-H Stretch | 2982 | ~2980 | - |
| C-O Stretch | ~1250 | ~1250 | - |
Note: The values for ethyl cyanoacetate and cinnamaldehyde are approximate and can vary slightly based on the experimental conditions.
Experimental Protocols
Acquisition of FT-IR Spectra
The following are generalized protocols for obtaining FT-IR spectra of solid and liquid samples.
1. Solid Sample Analysis (KBr Pellet Method)
This method is suitable for solid samples like ethyl 2-cyano-3-phenylacrylate.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar. KBr is used as it is transparent in the IR region.
-
Mix the sample and KBr intimately by grinding until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture into a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet to subtract interferences from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
2. Liquid Sample Analysis (Neat Liquid/Thin Film Method)
This method is suitable for liquid samples like ethyl cyanoacetate and cinnamaldehyde.
-
Sample Preparation:
-
Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with the empty salt plates to correct for any absorbance from the plates themselves and the atmosphere.
-
Acquire the sample spectrum.
-
Visualizing FT-IR Analysis and Molecular Structure
The following diagrams illustrate the workflow of FT-IR analysis and the key functional groups of ethyl 2-cyano-3-phenylacrylate.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl Benzylidene-cyanoacetate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of ethyl benzylidenecyanoacetate, a versatile organic intermediate. We will delve into its characteristic fragmentation pathways and compare them with alternative analytical approaches, supported by experimental data and detailed protocols.
Unveiling the Fragmentation Pattern of this compound
Electron ionization mass spectrometry (EI-MS) subjects molecules to a high-energy electron beam, inducing ionization and subsequent fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the parent molecule's structure. For this compound (C₁₂H₁₁NO₂, molecular weight: 201.22 g/mol ), the mass spectrum reveals a series of distinct cleavage pathways.[1][2]
The analysis of the mass spectrum of this compound, obtained from the NIST WebBook, allows for the identification of key fragment ions.[1] The fragmentation of related compounds, such as cinnamic acids and their esters, provides a basis for interpreting this spectrum.
Table 1: Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |
| 201 | [M]⁺˙ (Molecular Ion) | - |
| 173 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ | Carbon monoxide or Ethene |
| 156 | [M - OEt]⁺ | Ethoxy radical (•OCH₂CH₃) |
| 128 | [C₁₀H₈]⁺˙ (Naphthalene cation radical) | C₂H₃NO₂ |
| 102 | [C₇H₄N]⁺ | C₅H₇O₂ |
| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₆NO₂ |
Note: This table is a qualitative representation of the major fragmentation pathways. The relative intensities of the peaks can vary depending on the experimental conditions.
Comparison with Alternative Analytical Approaches
While EI-MS is a powerful tool for structural elucidation, it is considered a "hard" ionization technique, which can sometimes lead to the absence or low abundance of the molecular ion peak for fragile molecules. A comparison with other analytical methods provides a more comprehensive understanding.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common setup for analyzing volatile compounds like this compound.[3] The gas chromatograph separates the compound from a mixture before it enters the mass spectrometer, ensuring a pure spectrum is obtained.[3]
Soft Ionization Techniques (e.g., Electrospray Ionization - ESI): In contrast to EI, soft ionization techniques impart less energy to the molecule, resulting in minimal fragmentation and a prominent molecular ion peak. This is particularly useful for confirming the molecular weight of the compound. A comparative analysis would likely show a much simpler spectrum for this compound with ESI-MS, dominated by the [M+H]⁺ or [M+Na]⁺ adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms within the molecule, complementing the fragmentation data from mass spectrometry.[4]
Experimental Protocols
A standardized protocol is crucial for reproducible results in mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as ethyl acetate or dichloromethane, to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Electron Ionization):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Detector: Electron multiplier.
-
Visualizing the Fragmentation Pathway
The fragmentation of this compound in an EI-MS system can be visualized as a series of bond cleavages.
References
Comparing the efficacy of different base catalysts for ethyl benzylidenecyanoacetate synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl benzylidenecyanoacetate, a crucial intermediate in the preparation of various pharmaceuticals and fine chemicals, is predominantly achieved through the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. The choice of base catalyst for this reaction significantly influences efficacy, reaction time, and overall yield. This guide provides an objective comparison of several common base catalysts, supported by experimental data, to inform catalyst selection for laboratory and industrial applications.
Performance Comparison of Base Catalysts
The efficacy of different base catalysts in the synthesis of this compound is summarized in the table below. Key performance indicators include reaction time, temperature, solvent, catalyst loading, and the corresponding yield.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Piperidine | Catalytic amount | Benzene | Reflux | 16 h | High (not specified)[1] |
| Cu-Mg-Al LDH | Not specified | Ethanol | 80 | 100 min | 95[2][3] |
| Imidazolium Ionic Liquid | 20 | Water | Room Temp. | 2 h | 95[4] |
| DBU | 100 (equimolar) | Water | Room Temp. | 20 min | 96[4] |
| Sodium Ethoxide | 20 | Ethanol | Room Temp. | 2-8 h | High (not specified)[5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.
Piperidine Catalyzed Synthesis
This classic method involves the reflux of the reactants in the presence of piperidine with azeotropic removal of water.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Acetic Acid
-
Benzene (or a less toxic solvent like toluene)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), a catalytic amount of piperidine (e.g., 0.1 eq), and a small amount of acetic acid in benzene.
-
Heat the mixture to reflux and continue heating for approximately 16 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or recrystallization if necessary.
Cu-Mg-Al Layered Double Hydroxide (LDH) Catalyzed Synthesis
This heterogeneous catalytic method offers high yields and the potential for catalyst recycling.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Cu-Mg-Al LDH catalyst
-
Ethanol
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.0 eq) and the Cu-Mg-Al LDH catalyst.
-
Stir the reaction mixture at 80°C for 100 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the solid catalyst.
-
The filtrate, containing the product, is then concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[2][3]
Imidazolium Ionic Liquid Catalyzed Synthesis
This "green chemistry" approach utilizes an ionic liquid as a catalyst in an aqueous medium.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate ([DBU][Ac])
-
Water
Procedure:
-
In a reaction vessel, dissolve benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in water.
-
Add the imidazolium-based ionic liquid catalyst, [DBU][Ac] (20 mol%).
-
Stir the mixture at room temperature for 2 hours.
-
Upon completion of the reaction, the product, which is often insoluble in water, can be isolated by simple filtration.
-
The aqueous filtrate containing the ionic liquid catalyst can potentially be reused.[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Catalyzed Synthesis
DBU is a powerful organic base that can efficiently catalyze the Knoevenagel condensation at room temperature.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
Procedure:
-
To a mixture of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in water, add DBU (1 mmol).
-
Stir the reaction vigorously at room temperature for 20 minutes.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration and wash with water.
-
The product can be dried under vacuum.[4]
Sodium Ethoxide Catalyzed Synthesis
A strong base like sodium ethoxide can also be employed to catalyze this condensation.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
In a suitable reaction flask, dissolve benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.
-
Add sodium ethoxide (20 mol%) to the solution.
-
Stir the mixture at room temperature for a period of 2 to 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.[5]
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: The Knoevenagel condensation mechanism.
Caption: A generalized experimental workflow.
References
A Comparative Guide to HPLC and GC-MS for Purity Analysis of Synthesized Ethyl Benzylidenecyanoacetate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. Ethyl benzylidenecyanoacetate, a versatile intermediate in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure its quality. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of synthesized this compound.
Executive Summary
Both HPLC and GC-MS are suitable for the purity analysis of this compound, each offering distinct advantages. HPLC is a versatile and widely accessible technique that can be readily applied to the analysis of this compound and its potential non-volatile impurities. GC-MS, on the other hand, provides exceptional specificity through mass spectral data, aiding in the unambiguous identification of impurities. The choice between the two methods will depend on the specific requirements of the analysis, including the nature of expected impurities, the need for structural elucidation, and available instrumentation.
Data Presentation: Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and polarity of the analyte in a gaseous mobile phase, followed by mass-based detection. |
| Typical Stationary Phase | C18 reverse-phase silica gel | Phenyl methyl siloxane capillary column |
| Typical Mobile Phase | Acetonitrile/Water gradient | Helium (carrier gas) |
| Detection | UV Absorbance (typically around 210-280 nm) | Mass Spectrometry (Electron Ionization) |
| Analyte Volatility | Not a limiting factor | Required; suitable for this compound |
| Impurity Detection | Effective for a wide range of polar and non-polar impurities, including starting materials (benzaldehyde, ethyl cyanoacetate) and by-products. | Excellent for volatile and semi-volatile impurities. Derivatization may be needed for non-volatile impurities. |
| Specificity | Based on retention time; co-elution can be a challenge. | High specificity based on both retention time and mass spectrum, allowing for positive identification of known and unknown impurities. |
| Sensitivity | Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[1] | Typically offers high sensitivity, often in the ppb range or lower, especially with selected ion monitoring (SIM).[1] |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile solvent. |
| Analysis Time | Typically 15-30 minutes.[2][3] | Generally faster for volatile compounds, with run times often under 20 minutes.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline and should be optimized for specific instrumentation and sample matrices.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be: 0-2 min, 50% B; 2-15 min, 50-90% B; 15-20 min, 90% B; 20-22 min, 90-50% B; 22-25 min, 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 280 nm (or optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to a suitable concentration (e.g., 0.1 mg/mL) for analysis.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and should be optimized for specific instrumentation and sample matrices.
1. Instrumentation:
-
GC system equipped with a capillary column, an autosampler, and coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methyl siloxane stationary phase).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[5]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).[5]
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Scan Range: 40-400 amu.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a volatile solvent such as ethyl acetate or dichloromethane to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
Filter the sample solution through a 0.45 µm syringe filter if any particulate matter is present.
Mandatory Visualization
Caption: Workflow for purity analysis of this compound.
Conclusion
The selection between HPLC and GC-MS for the purity analysis of synthesized this compound should be guided by the specific analytical needs. HPLC offers a robust and versatile method for routine quality control, capable of quantifying the main component and a broad range of potential impurities.[7][8] GC-MS provides a higher level of confidence in impurity identification due to the additional dimension of mass spectral data, making it an invaluable tool for method development, troubleshooting, and in-depth characterization of the impurity profile.[1] In many drug development settings, both techniques can be used complementarily: HPLC for routine purity testing and GC-MS for the definitive identification of any unknown peaks observed in the chromatogram.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. agilent.com [agilent.com]
- 7. foodsafety.institute [foodsafety.institute]
- 8. veeprho.com [veeprho.com]
A Comparative Guide to the Synthesis of Ethyl Benzylidenecyanoacetate: Thermal vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficiency and conditions of chemical synthesis are paramount. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is frequently employed for the synthesis of compounds like ethyl benzylidenecyanoacetate, a versatile precursor in medicinal chemistry. This guide provides a detailed comparative analysis of two primary synthetic approaches: conventional thermal heating and modern microwave-assisted synthesis, supported by experimental data from peer-reviewed literature.
The synthesis of this compound from benzaldehyde and ethyl cyanoacetate serves as a model for comparing the efficacy of thermal and microwave-assisted organic synthesis (MAOS). Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields in significantly shorter reaction times compared to classical heating methods.[1][2][3] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which interact directly with polar molecules.[4][5]
Performance Comparison: A Quantitative Overview
The data presented below, compiled from various studies, starkly illustrates the advantages of microwave-assisted synthesis over conventional thermal methods for the preparation of this compound.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 8 hours | 30 - 120 seconds |
| Yield (%) | ~70 - 85% | 86 - 95% |
| Catalyst | Piperidine/Acetic Acid, DBU | Ammonium Acetate, Porous Calcium Hydroxyapatite |
| Energy Input | Sustained high temperature via oil bath or heating mantle | Pulsed microwave irradiation (160-320 W) |
| Solvent | Often requires a solvent (e.g., Ethanol) | Frequently solvent-free |
Experimental Protocols
The following are representative experimental protocols for both the conventional thermal and microwave-assisted synthesis of this compound.
Conventional Thermal Synthesis Protocol
This protocol is a generalized procedure based on traditional Knoevenagel condensation methods.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) and glacial acetic acid (0.2 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath.
-
Reaction Monitoring: Maintain the reflux for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent (e.g., diethyl ether), washed with dilute acid, water, and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Microwave-Assisted Synthesis Protocol
This protocol is based on published procedures for the solvent-free microwave-assisted Knoevenagel condensation.
-
Reactant Mixture: In a microwave-safe reaction vessel, mix benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a catalytic amount of ammonium acetate.
-
Microwave Irradiation: Place the vessel in a commercially available microwave oven and irradiate the mixture at a power of 160-320 watts for a period of 30 to 120 seconds. The progress of the reaction can be monitored by TLC.
-
Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solidified product is then triturated with cold water or a mixture of ethyl acetate and n-hexane to remove the catalyst and any unreacted starting materials.
-
Purification: The resulting solid is collected by filtration and can be further purified by recrystallization to afford high-purity this compound.
Workflow and Logic Diagram
The following diagram illustrates the comparative workflow of the two synthetic methodologies, highlighting the key differences in the process.
Caption: Comparative workflow of thermal and microwave-assisted synthesis.
Conclusion
The comparative analysis demonstrates that microwave-assisted synthesis offers a significantly more efficient, rapid, and often more environmentally friendly route to this compound compared to conventional thermal methods.[1][3] The dramatic reduction in reaction time, coupled with high yields and often solvent-free conditions, makes MAOS a compelling alternative for researchers in the field of organic synthesis and drug development. The choice of method will ultimately depend on the specific requirements of the synthesis, available equipment, and scalability considerations. However, for rapid and efficient synthesis on a laboratory scale, the advantages of the microwave-assisted approach are clear.
References
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. 2-Cyano-3-phenylprop-2-enoic acid | C10H7NO2 | CID 70534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
The Influence of Aromatic Substituents on Reactivity in Knoevenagel Condensation with Ethyl Cyanoacetate
A Comparative Guide for Researchers
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. This guide provides a comparative analysis of the reactivity of various aromatic aldehydes in the Knoevenagel condensation with ethyl cyanoacetate. The electronic effects of substituents on the aromatic ring play a pivotal role in determining the reaction rate and overall yield, a factor of critical importance in process optimization and drug development.
The reaction proceeds through the nucleophilic addition of a carbanion, generated from an active methylene compound like ethyl cyanoacetate, to the carbonyl group of an aldehyde, followed by a dehydration step. The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of the reaction's progress.
Comparative Reactivity Data
The following table summarizes the performance of various substituted aromatic aldehydes in the Knoevenagel condensation with ethyl cyanoacetate. The data, gathered from studies employing a range of catalytic systems, consistently demonstrates a clear trend: electron-withdrawing groups on the aromatic ring accelerate the reaction and lead to higher yields, while electron-donating groups have the opposite effect.[1][2][3][4] This is attributed to the increased electrophilicity of the carbonyl carbon in aldehydes bearing electron-withdrawing substituents.[5]
| Aromatic Aldehyde | Substituent | Electronic Effect | Reaction Time (min) | Yield (%) | Reference Catalyst System |
| 4-Nitrobenzaldehyde | -NO₂ | Electron-withdrawing | 5 | 99 | DABCO/[HyEtPy]Cl–H₂O |
| 4-Cyanobenzaldehyde | -CN | Electron-withdrawing | 10 | 98 | DABCO/[HyEtPy]Cl–H₂O |
| 4-Chlorobenzaldehyde | -Cl | Electron-withdrawing | 15 | 95 | DABCO/[HyEtPy]Cl–H₂O |
| 4-Fluorobenzaldehyde | -F | Electron-withdrawing | 10 | 97 | DABCO/[HyEtPy]Cl–H₂O |
| Benzaldehyde | -H | Neutral | 25 | 93 | DABCO/[HyEtPy]Cl–H₂O |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-donating | 40 | 88 | DABCO/[HyEtPy]Cl–H₂O |
| 4-Hydroxybenzaldehyde | -OH | Electron-donating | 35 | 86 | DABCO/[HyEtPy]Cl–H₂O |
| 4-(Dimethylamino)benzaldehyde | -N(CH₃)₂ | Strong Electron-donating | 50 | 79 | [DABCO-CH₂CH₂CH₂NH₂]Br/H₂O |
Experimental Protocol: A Generalized Procedure
The following is a representative experimental protocol for the Knoevenagel condensation of an aromatic aldehyde with ethyl cyanoacetate, adapted from established methods.[1][6]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl cyanoacetate (12 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)
-
[HyEtPy]Cl (2-Hydroxyethyl-pyridinium chloride) (3 g)
-
Water (3 mL)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of the aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a solution of [HyEtPy]Cl (3 g) in water (3 mL), add DABCO (20 mmol) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is consumed. Reaction times will vary depending on the aldehyde's substituents.
-
Upon completion, dilute the reaction mixture with water (30 mL).
-
Extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic phases with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Further purification can be performed by recrystallization or column chromatography if necessary.
Logical Relationship of Substituent Effects
The diagram below illustrates the influence of substituent electronic effects on the reactivity of the aromatic aldehyde in the Knoevenagel condensation. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate of ethyl cyanoacetate and accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity, leading to slower reaction rates.
Caption: Substituent effects on aldehyde reactivity.
References
- 1. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl Benzylidene-cyanoacetate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as ethyl benzylidenecyanoacetate, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a hazardous substance that requires careful management.[1] According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental aspect of responsible research.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, it should be treated as a hazardous waste incident. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[2] For small spills, absorbent materials can be used, but for larger spills or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and compliance. The following steps provide a clear operational plan:
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be segregated to prevent dangerous reactions.[3][4] For instance, keep acids separate from bases, and oxidizing agents away from organic compounds.[4]
-
-
Container Selection and Labeling:
-
Use only appropriate, compatible, and leak-proof containers for waste collection.[4][5] The container must be in good condition with a secure cap.[3][4]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").[6]
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
Quantitative Waste Management Guidelines
To ensure compliance with regulatory standards, laboratories must adhere to specific limits for the accumulation of hazardous waste. The following table summarizes key quantitative data for waste management:
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2][5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Container Fill Level | Do not fill beyond 90% capacity | [7] |
| Container Removal from SAA (once full) | Within 3 calendar days | [4][5] |
Experimental Protocol for Neutralization of Small Residual Amounts
For neutralizing trace amounts of this compound on contaminated labware before cleaning, a carefully controlled polymerization reaction can be considered. As a cyanoacrylate derivative, it will react with water or a mild base.
Objective: To polymerize small residual quantities of this compound for safe cleaning of laboratory apparatus.
Materials:
-
Contaminated labware (e.g., glassware)
-
Dilute sodium bicarbonate solution (5%)
-
Water
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Chemical fume hood
Procedure:
-
Perform the entire procedure in a chemical fume hood.
-
For any visible droplets or residue, carefully add a small amount of water to initiate polymerization. The cyanoacrylate will cure into a solid polymer.
-
Once the initial reaction has subsided, rinse the apparatus with a 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts.
-
Follow with a thorough rinse with water.
-
The solidified polymer can then be scraped out and disposed of as solid hazardous waste.
-
The cleaned labware can then be washed according to standard laboratory procedures.
Caution: The polymerization of cyanoacrylates can be exothermic, releasing heat. Applying this procedure to larger quantities is not recommended.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
